17S-HpDHA
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosa-4,7,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-15-18-21(26-25)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(23)24/h3,5-8,11-16,19,21,25H,2,4,9-10,17-18,20H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHQALRBDJVUQB-YTQNUIGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348023 | |
| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123673-33-6 | |
| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 17S-HpDHA from Docosahexaenoic Acid
This guide provides a comprehensive technical overview of the biosynthesis of 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic pathways, mechanistic details, and the profound biological significance of this pivotal lipid mediator precursor.
Introduction: The Significance of Docosahexaenoenoic Acid and its Bioactive Metabolites
Docosahexaenoic acid (DHA) is a cornerstone of neuronal health and is highly concentrated in the brain, where it constitutes a significant portion of the fatty acids in synaptic membrane phospholipids.[1] Beyond its structural role, DHA is the substrate for a cascade of enzymatic reactions that produce a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs).[2] These molecules, which include resolvins, protectins, and maresins, are critical for the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases.[2]
The initial and often rate-limiting step in the biosynthesis of several D-series resolvins and protectin D1 is the conversion of DHA to this compound.[3][4] This guide will elucidate the intricacies of this crucial biosynthetic event.
The Core Biosynthetic Pathway: Enzymatic Conversion of DHA to this compound
The transformation of DHA into this compound is a highly specific enzymatic process primarily catalyzed by 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15.[4][5] This enzyme introduces a molecule of oxygen into the DHA backbone with remarkable regio- and stereospecificity.
The Key Enzyme: 15-Lipoxygenase-1 (ALOX15)
Human macrophages express two 15-lipoxygenating enzymes, ALOX15 and ALOX15B.[6][7] While both can oxygenate polyunsaturated fatty acids, ALOX15 is the key enzyme responsible for the synthesis of this compound from DHA, a critical step in the production of anti-inflammatory SPMs.[4][6] The expression of ALOX15 in human monocyte-derived macrophages is notably dependent on the Th2 cytokines IL-4 and IL-13.[6]
The Stereospecific Mechanism of Action
The biosynthesis of this compound is a stereoselective process.[8] The reaction mechanism involves the following key steps:
-
Hydrogen Abstraction: The catalytic cycle begins with the stereoselective abstraction of the pro-S hydrogen atom from the C-17 position of DHA by the non-heme iron-containing active site of 15-LOX-1.[8]
-
Radical Formation and Oxygen Insertion: This hydrogen abstraction results in the formation of a pentadienyl radical. Molecular oxygen then inserts into the C-17 position.
-
Formation of the Hydroperoxide: The final step is the formation of the 17S-hydroperoxy group, yielding this compound.
This precise enzymatic control ensures the production of the S-enantiomer, which is the biologically active precursor for the subsequent synthesis of D-series resolvins and protectins.[2]
Alternative Biosynthetic Routes
While 15-LOX-1 is the primary enzyme for this compound synthesis, it is noteworthy that under specific conditions, other enzymes can produce the 17R-epimer. In the presence of aspirin, the cyclooxygenase-2 (COX-2) enzyme becomes acetylated and gains the ability to oxygenate DHA at the C-17 position, but with the opposite stereochemistry, forming 17R-HpDHA.[8] This aspirin-triggered pathway leads to the generation of the 17R-epimeric series of resolvins.[2]
The Biological Significance of this compound and its Downstream Metabolites
This compound is not merely an intermediate; it is the gateway to a family of potent bioactive lipids with profound physiological roles.
Precursor to D-Series Resolvins and Protectins
This compound is a pivotal precursor for the biosynthesis of D-series resolvins (RvD1-RvD6) and protectin D1 (PD1).[3] These molecules are instrumental in orchestrating the resolution of inflammation by, for example, inhibiting neutrophil infiltration and promoting the clearance of apoptotic cells by macrophages.[2][6]
The further metabolism of this compound can proceed via several pathways:
-
Formation of Dihydroxy Derivatives: A second lipoxygenation event can convert this compound into dihydroxy derivatives, such as 7,17S-diH(P)DHA and 10,17S-diH(P)DHA.[9][10][11]
-
Formation of an Epoxide Intermediate: this compound can be transformed into a 16S,17S-epoxy-docosatriene intermediate, which is then hydrolyzed to form protectin D1.[8][10]
Role in Pain and Neuroprotection
The downstream metabolites of this compound have demonstrated significant analgesic and neuroprotective properties.[2][12] For instance, 17-HDHA, the reduced form of this compound, has been shown to have analgesic effects in models of osteoarthritis and inflammatory pain.[12][13] These findings underscore the therapeutic potential of targeting this biosynthetic pathway for pain management.
Cardiovascular Effects
17S-HDHA has been identified as a potent vasodilator in coronary arteries, acting through the activation of BKCa channels in smooth muscle cells.[14] This suggests that the metabolism of DHA to 17S-HDHA may contribute to the cardiovascular benefits associated with omega-3 fatty acid consumption.[14]
Experimental Protocols and Methodologies
The study of this compound biosynthesis necessitates robust experimental protocols for both its synthesis and detection.
Enzymatic Synthesis of this compound
The controlled enzymatic synthesis of this compound can be achieved using purified 15-lipoxygenase. Soybean lipoxygenase (sLOX) is often used as a model enzyme for these reactions.[11][15]
Protocol for Enzymatic Synthesis of this compound:
-
Substrate Preparation: Prepare a solution of DHA in a suitable buffer, such as sodium borate buffer (pH 9.0).
-
Enzyme Reaction: Add purified 15-lipoxygenase (e.g., soybean lipoxygenase) to the DHA solution. The reaction can be carried out at room temperature with gentle stirring.
-
Reaction Quenching: After a defined incubation period, quench the reaction by adding a solvent such as methanol or by acidifying the mixture.
-
Extraction: Extract the lipid products using a suitable organic solvent, such as ethyl acetate or dichloromethane.[16]
-
Purification: The synthesized this compound can be purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[16]
Lipoxygenase Activity Assay
Determining the activity of lipoxygenase is crucial for studying the kinetics and regulation of this compound biosynthesis. A common method involves spectrophotometrically monitoring the formation of the conjugated diene system in the product.[17]
Colorimetric Lipoxygenase Activity Assay Protocol:
-
Reagent Preparation:
-
Prepare a substrate solution of linoleic acid (a common LOX substrate) in buffer.
-
Prepare the enzyme extract or purified enzyme solution.
-
-
Assay Procedure:
-
In a cuvette or microplate well, combine the assay buffer and the substrate solution.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Calculation of Activity: The rate of change in absorbance is directly proportional to the lipoxygenase activity.
For more specific and sensitive quantification, fluorometric assay kits are also commercially available.[18]
Detection and Quantification of this compound
The analysis of this compound and its metabolites is typically performed using liquid chromatography-mass spectrometry (LC-MS).
LC-MS/MS Analysis Protocol:
-
Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., solid-phase extraction).
-
Chromatographic Separation: Separate the lipid extracts using reverse-phase HPLC. A typical mobile phase might consist of a gradient of methanol/water/acetic acid.[8]
-
Mass Spectrometric Detection: Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Visualization of the Biosynthetic Pathway and Experimental Workflow
To provide a clearer understanding of the processes described, the following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.
Caption: Biosynthetic pathway from DHA to this compound and its downstream pro-resolving mediators.
Caption: A typical experimental workflow for the analysis of this compound from biological samples.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the enzymes involved in the metabolism of DHA.
| Enzyme | Substrate | Product(s) | Key Kinetic Parameters/Observations |
| 15-Lipoxygenase-1 (h15-LOX-1) | DHA | This compound, 14S-HpDHA | Primarily generates the ω-6 product (this compound).[16] |
| 12-Lipoxygenase (h12-LOX) | DHA | 14S-HpDHA | Has a significantly higher catalytic efficiency (kcat/KM) for converting DHA to 14S-HpDHA compared to h15-LOX-1.[16] |
| Aspirin-acetylated COX-2 | DHA | 17R-HpDHA | Switches the stereochemistry of oxygenation to form the R-epimer.[8] |
Conclusion and Future Directions
The biosynthesis of this compound from DHA by 15-lipoxygenase-1 represents a critical control point in the production of potent pro-resolving lipid mediators. A thorough understanding of this pathway, from its enzymatic mechanism to the biological functions of its products, is paramount for the development of novel therapeutic strategies for a host of inflammatory diseases. Future research should continue to explore the regulation of 15-LOX-1 expression and activity, as well as the intricate downstream signaling networks initiated by the this compound-derived SPMs. The development of more specific and potent modulators of this pathway holds immense promise for the future of medicine.
References
-
Gotoh, Y., et al. (2018). Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. PubMed Central. [Link]
-
Sampaio, S. Z., et al. (2021). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. MDPI. [Link]
-
Vannice, J. C., et al. (2014). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. PubMed Central. [Link]
-
Kutzner, L., et al. (2017). Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators. National Institutes of Health. [Link]
-
Serhan, C. N. (2014). Biosynthesis of PD1. 17 S -Hydroperoxy-DHA, generated by oxygenation of DHA... ResearchGate. [Link]
-
Lee, H. N., et al. (2020). Resolvin D series biosynthetic pathway. DHA is converted into this compound... ResearchGate. [Link]
-
Bio-Techne. (n.d.). Lipoxygenase Activity Assay Kit (Colorimetric) NBP3-25863 Manual. Bio-Techne. [Link]
-
Musto, A. M., et al. (2011). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. PubMed Central. [Link]
-
Butovich, I. A. (2009). SP-HPLC analysis of 17(S)-HPDHA lipoxygenation products. Analytical... ResearchGate. [Link]
-
Valdes, A. M., et al. (2017). Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. PubMed Central. [Link]
-
Minter, L. M. (2016). Impact of Epa and Dha Supplementation and 15-Lox-1 Expression On Colitis and Colitis-Associated Colorectal Cancer. DigitalCommons@TMC. [Link]
-
Butovich, I. A., et al. (2006). Dihydroxydocosahexaenoic acids of the neuroprotectin D family: synthesis, structure, and inhibition of human 5-lipoxygenase. Journal of Lipid Research. [Link]
-
protocols.io. (2020). Lipoxygenase activity determination. protocols.io. [Link]
-
Chen, P., et al. (2019). Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase. PubMed Central. [Link]
-
Chen, G. Q., et al. (2011). Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity. National Institutes of Health. [Link]
-
P. A., et al. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Immunology. [Link]
-
Valdes, A. M., et al. (2017). (PDF) Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. ResearchGate. [Link]
-
Kim, H. Y. (2011). Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol. PubMed Central. [Link]
-
P. A., et al. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. PubMed Central. [Link]
Sources
- 1. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 7. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydroxydocosahexaenoic acids of the neuroprotectin D family: synthesis, structure, and inhibition of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Docosahexanoic Acid-Induced Coronary Arterial Dilation: Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoxygenase activity determination [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Whitepaper: A Deep Dive into the Mechanism of Action of 17(S)-HpDHA in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of inflammation is an active, highly orchestrated process governed by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[1][2] Among the initial molecules generated from omega-3 fatty acids at the onset of resolution is 17(S)-hydroperoxy-docosahexaenoic acid (17(S)-HpDHA), a critical intermediate in the biosynthesis of potent pro-resolving D-series resolvins and protectins. While often viewed as a precursor, 17(S)-HpDHA and its stable derivative, 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA), possess intrinsic bioactivity, directly modulating the function of key immune cells to dampen excessive inflammation and promote a return to homeostasis. This technical guide provides an in-depth analysis of the biosynthesis of 17(S)-HpDHA, its role as a pivotal precursor, and its direct mechanisms of action on macrophages, neutrophils, and lymphocytes. We will explore the downstream signaling pathways it influences and provide validated experimental protocols for investigating its effects, offering a comprehensive resource for researchers in immunology and drug development.
The Genesis of Resolution: Biosynthesis of 17(S)-HpDHA
The journey from a polyunsaturated fatty acid (PUFA) to a potent signaling molecule is a testament to precise enzymatic control. 17(S)-HpDHA is derived from docosahexaenoic acid (DHA), an omega-3 PUFA abundant in cell membranes.
The biosynthetic process is initiated by the release of free DHA from the membrane phospholipids, a step mediated by phospholipase A₂ (PLA₂).[3] The free DHA then serves as a substrate for lipoxygenase (LOX) enzymes. Specifically, the stereoselective oxygenation of DHA at the carbon-17 position is catalyzed by 15-lipoxygenase type I (15-LOX-1) in humans or its murine ortholog, 12/15-LOX.[4][5][6] This enzymatic action involves the abstraction of a pro-S hydrogen atom, leading to the formation of the hydroperoxy derivative, 17(S)-HpDHA.[4] This initial product is relatively unstable and is rapidly converted to its more stable alcohol form, 17(S)-HDHA, or further processed into other SPMs.[6] This conversion is a critical control point, often occurring within cells that orchestrate the resolution response, such as macrophages and epithelial cells.[3][4]
Direct Immunomodulatory Actions of 17(S)-HDHA
Beyond its precursor function, 17(S)-HDHA (the stable form of 17(S)-HpDHA) exerts direct effects on immune cells, shaping their response during the resolution phase.
Macrophages: The Conductors of Resolution
Macrophages are central to orchestrating the cleanup and repair processes that define resolution. 17(S)-HDHA directly enhances their pro-resolving functions.
-
Enhanced Phagocytosis: A hallmark of resolution is the efficient clearance of apoptotic neutrophils, cellular debris, and pathogens by macrophages (a process called efferocytosis). Studies have shown that 17(S)-HDHA significantly increases the phagocytic capacity of macrophages. [7]This action helps to remove pro-inflammatory stimuli and prevents secondary necrosis of apoptotic cells.
-
M2 Phenotype Polarization: 17(S)-HDHA promotes the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory, pro-resolving M2 phenotype. [7]This shift is characterized by a decrease in the expression of M1 markers like TNF-α and inducible nitric oxide synthase (iNOS), and an increase in M2 markers such as the IL-1 receptor antagonist (IL-1Ra) and Scavenger Receptor Type A. [7]* Cytokine Profile Modulation: In line with M2 polarization, 17(S)-HDHA treatment of macrophages, particularly in the presence of an inflammatory stimulus, leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [7][8]Concurrently, it can boost the production of anti-inflammatory cytokines like IL-10.
Neutrophils: Taming the First Responders
Neutrophils are the first cells to arrive at a site of injury or infection, but their prolonged presence can cause tissue damage. 17(S)-HDHA helps to control their activity and promote their clearance.
-
Inhibition of Pro-inflammatory Mediator Production: The metabolite 17-oxo-DHA, which can be formed from 17-HDHA in macrophages, has been shown to dose-dependently inhibit the production of pro-inflammatory markers in neutrophils. [9]This helps to limit the amplification of the inflammatory cascade.
-
Modulation of Adhesion and Transmigration: While direct evidence for 17(S)-HDHA is building, its parent molecule, DHA, has been shown to attenuate the expression of key adhesion molecules like CD11b on neutrophils, which is crucial for their transmigration into tissues. [10]
Lymphocytes: Bridging Innate and Adaptive Resolution
The influence of SPMs extends to the adaptive immune system. 17(S)-HDHA modulates lymphocyte function to favor a non-inflammatory, regulatory environment.
-
B-Cell Function and Antibody Production: 17(S)-HDHA has been shown to enhance the humoral immune response. [11]It upregulates B-cell activation and differentiation markers, leading to increased antibody production. [11]* Anti-inflammatory Cytokine Shift: Critically, this enhancement of B-cell function is not accompanied by an increase in pro-inflammatory signals. Instead, 17(S)-HDHA treatment increases the production of the key anti-inflammatory cytokine IL-10 by B cells, while not affecting levels of pro-inflammatory IL-6 or TNF-α. [11]This uncouples the antibody response from inflammation, a desirable feature for vaccine adjuvants and for controlling autoimmune responses.
Data Summary: Effects of 17(S)-HDHA on Immune Cells
| Immune Cell Type | Key Effect | Specific Outcome | Quantitative Change (Example) | Reference |
| Macrophages | Enhanced Phagocytosis | Increased uptake of zymosan particles | ~1.5 to 2-fold increase vs. control | [7] |
| M2 Polarization | ↓ TNF-α, iNOS gene expression | Significant decrease (p < 0.05) | [7] | |
| ↑ IL-1Ra, SR-A gene expression | Significant increase (p < 0.05) | [7] | ||
| Neutrophils | Reduced Inflammation | ↓ Pro-inflammatory marker production (by metabolite 17-oxo-DHA) | Dose-dependent inhibition | [9] |
| B-Lymphocytes | Enhanced Humoral Response | ↑ Antibody titers (in vivo, influenza model) | Significant increase vs. adjuvant alone | [11] |
| Anti-inflammatory Shift | ↑ IL-10 production | ~2-fold increase vs. control | [11] | |
| No change in TNF-α or IL-6 | No significant difference | [11] |
Signaling Pathways and Molecular Mechanisms
The pro-resolving actions of 17(S)-HDHA and its downstream metabolites are mediated through specific signaling pathways. While a unique, high-affinity receptor for 17(S)-HDHA has not yet been definitively identified, its effects are likely transduced through a combination of mechanisms, including activation of G-protein coupled receptors (GPCRs) shared with other SPMs and modulation of intracellular signaling nodes.
The downstream products of 17(S)-HpDHA, such as RvD1, are known to signal through GPCRs like GPR32 and ALX/FPR2 . [12]Activation of these receptors typically leads to:
-
Inhibition of NF-κB Signaling: A primary mechanism is the suppression of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). SPMs can prevent the phosphorylation and degradation of the NF-κB inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). [12]2. Modulation of MAPK Pathways: SPMs can influence Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and ERK, which are involved in regulating cytokine production and cell survival.
-
Upregulation of Phagocytosis: Receptor activation can trigger intracellular signaling cascades that reorganize the actin cytoskeleton, leading to enhanced phagocytic cup formation and increased engulfment capacity.
Experimental Protocols for Studying 17(S)-HpDHA
Investigating the bioactions of lipid mediators requires robust and validated methodologies. Here, we provide foundational protocols for assessing the core functions of 17(S)-HDHA.
Protocol 1: In Vitro Macrophage Phagocytosis Assay
This protocol assesses the effect of 17(S)-HDHA on the phagocytic capacity of macrophages using fluorescently labeled particles.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media until adherent.
-
Pre-treatment: Pre-incubate macrophages with 17(S)-HDHA (e.g., 1-100 nM) or vehicle control (e.g., ethanol) for 1 hour at 37°C. [7]3. Phagocytosis: Add fluorescently labeled zymosan particles or apoptotic cells to the macrophage cultures at a ratio of 10:1 (particles:cell). Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching: Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized, surface-bound particles.
-
Analysis: Analyze the percentage of phagocytosing cells and the mean fluorescence intensity (MFI) per cell using flow cytometry or a fluorescence plate reader. An increase in MFI indicates enhanced phagocytosis.
Protocol 2: Measurement of 17(S)-HDHA by LC-MS/MS
Accurate quantification of 17(S)-HDHA in biological samples is crucial and is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [13][14][15] Methodology:
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) and immediately add an antioxidant (e.g., BHT) and an internal standard (e.g., a deuterated analog like 17(S)-HDHA-d8).
-
Solid Phase Extraction (SPE): Perform SPE to extract lipids and remove interfering substances. A C18 column is typically used.
-
LC Separation: Inject the extracted sample onto a reverse-phase HPLC column to separate 17(S)-HDHA from other lipid isomers.
-
MS/MS Detection: Introduce the eluent into a tandem mass spectrometer operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 17(S)-HDHA and its internal standard.
-
Quantification: Generate a standard curve using authentic 17(S)-HDHA standard. Quantify the amount in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve. [15]
Conclusion and Therapeutic Implications
17(S)-HpDHA stands as a critical checkpoint in the resolution of inflammation. It is not merely a passive intermediate but an active signaling molecule that initiates the pro-resolving cascade. Its ability to enhance macrophage efferocytosis, promote an anti-inflammatory M2 phenotype, and steer the adaptive immune response towards a non-inflammatory state underscores its therapeutic potential. [7][11] For drug development professionals, targeting the 17(S)-HpDHA biosynthetic pathway or developing stable mimetics of 17(S)-HDHA offers a novel strategy for treating a wide range of chronic inflammatory diseases, from autoimmune disorders to cardiovascular disease and neuroinflammation. By promoting the body's own resolution programs, such therapies could offer a more nuanced and effective alternative to broad-spectrum immunosuppression. Further research into the specific receptors and downstream signaling events will undoubtedly unlock new avenues for therapeutic intervention.
References
-
Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. PubMed Central. Available at: [Link]
-
Are EPA and DHA Derivatives Involved in IBD Remission? MDPI. Available at: [Link]
-
Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. ResearchGate. Available at: [Link]
-
The metabolism-modulating activity of IL-17 signaling in health and disease. PubMed Central. Available at: [Link]
-
14(S)-HDoHE inhibit proliferation and cytokine production of ILC2s, with pro-apoptotic effects. ResearchGate. Available at: [Link]
-
The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: A new class of adjuvant? National Institutes of Health. Available at: [Link]
-
Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis. PubMed. Available at: [Link]
-
Investigation of 17-HDHA to 17-oxo-DHA metabolism and anti-inflammatory signaling. ResearchGate. Available at: [Link]
-
The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages. PubMed. Available at: [Link]
-
Specialized Pro-resolving Mediators as Modulators of Immune Responses. National Institutes of Health. Available at: [Link]
-
RP-HPLC analysis of the incubation of (A) DHA and (B) 17S-HPDHA with... ResearchGate. Available at: [Link]
-
Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. PubMed Central. Available at: [Link]
-
Current experimental methods to investigate the impact of specialized pro-resolving lipid mediators on Sjögren's syndrome. National Institutes of Health. Available at: [Link]
-
Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications. PubMed Central. Available at: [Link]
-
Resolvins and Protectins in Inflammation-Resolution. National Institutes of Health. Available at: [Link]
-
Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. PubMed. Available at: [Link]
-
Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. PubMed Central. Available at: [Link]
-
Science Review: Specialized Pro-Resolving Mediators. Metagenics Institute. Available at: [Link]
-
Docosahexaenoic Acid Modulates NK Cell Effects on Neutrophils and Their Crosstalk. National Institutes of Health. Available at: [Link]
-
De novo fatty acid synthesis controls the fate between regulatory T and T helper 17 cells. Nature. Available at: [Link]
-
Phagocytosis of primary human macrophages is elevated by ex vivo supplementation with n-3 PUFA Rebecca Kirchhoff, Michel André. bioRxiv. Available at: [Link]
-
Oxidative Stress and Lipid Mediators Modulate Immune Cell Functions in Autoimmune Diseases. MDPI. Available at: [Link]
-
Effect of EPA and DHA on cytokine production of Th cells (CD3 + CD4 +). ResearchGate. Available at: [Link]
-
Docosahexaenoic acid impacts macrophage phenotype subsets and phagolysosomal membrane permeability with particle exposure. National Institutes of Health. Available at: [Link]
-
Physiological concentrations of short-chain fatty acids induce the formation of neutrophil extracellular traps in vitro. PubMed Central. Available at: [Link]
-
Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation. Frontiers Media. Available at: [Link]
-
Signaling Pathways Involved in the Effects of Different Fatty Acids on Interleukin-2 Induced Human Lymphocyte Proliferation. Longdom Publishing. Available at: [Link]
-
Specialized Pro-resolving Mediators (SPMs): The Resolution of Inflammation. Genetic Lifehacks. Available at: [Link]
-
Lipid mediators in immune regulation and resolution. National Institutes of Health. Available at: [Link]
-
The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. ResearchGate. Available at: [Link]
-
The Multifaceted Functions of Neutrophils. PubMed Central. Available at: [Link]
-
Signal transduction pathways and transcriptional regulation in Th17 cell differentiation. PubMed Central. Available at: [Link]
-
Specialized pro-resolving mediators as modulators of immune responses. PubMed. Available at: [Link]
-
New Insights into the Regulation of Neutrophil NADPH Oxidase Activity in the Phagosome: A Focus on the Role of Lipid and Ca2+ Signaling. PubMed Central. Available at: [Link]
-
Lipid mediators in immune reactions (PP-106). Oxford Academic. Available at: [Link]
-
Other signaling pathways that contribute to lymphocyte behavior. National Center for Biotechnology Information. Available at: [Link]
-
The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PubMed Central. Available at: [Link]
-
Specialized pro-resolving mediators – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies. PubMed Central. Available at: [Link]
Sources
- 1. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized pro-resolving mediators as modulators of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current experimental methods to investigate the impact of specialized pro-resolving lipid mediators on Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Docosahexaenoic Acid Modulates NK Cell Effects on Neutrophils and Their Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Endogenous Production of 17S-HpDHA in the Murine Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) is a pivotal bioactive lipid mediator precursor, enzymatically generated from docosahexaenoic acid (DHA). Within the intricate landscape of the murine brain, this compound serves as the initial intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), including resolvins of the D-series and protectins. These molecules are instrumental in orchestrating the resolution of inflammation and promoting tissue repair, particularly in the context of neuroinflammation and neurodegenerative diseases. This technical guide provides a comprehensive overview of the endogenous production of this compound in the murine brain, detailing the biosynthetic pathway, key enzymatic players, and cellular sources. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, purification, and quantification of this compound from murine brain tissue, empowering researchers to accurately investigate its role in neurological health and disease.
Introduction: The Significance of this compound in Neurobiology
Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid highly enriched in the central nervous system, where it is a critical component of neuronal membranes.[1][2] Beyond its structural role, DHA is the precursor to a cascade of potent signaling molecules that actively regulate inflammatory processes.[3][4] The initial and rate-limiting step in the conversion of DHA to many of these anti-inflammatory and pro-resolving mediators is its oxygenation to this compound.
This compound is the precursor to both D-series resolvins and protectins, including the well-characterized neuroprotectin D1 (NPD1).[1][5] These downstream mediators have demonstrated profound protective effects in various models of neurological disorders by attenuating neuroinflammation, inhibiting leukocyte infiltration, and promoting neuronal survival.[6][7][8] Consequently, understanding the dynamics of endogenous this compound production in the murine brain is paramount for elucidating the mechanisms of neuroprotection and for the development of novel therapeutic strategies targeting the resolution of inflammation in the CNS.[9]
The Biosynthetic Pathway of this compound in the Murine Brain
The endogenous synthesis of this compound is a multi-step process initiated by the release of its precursor, DHA, from membrane phospholipids. This is followed by a stereospecific oxygenation reaction catalyzed by a lipoxygenase enzyme.
Liberation of DHA from Membrane Phospholipids
Under basal conditions, DHA is predominantly esterified within the phospholipid bilayers of cellular membranes. In response to various stimuli, such as ischemia, excitotoxicity, or inflammatory insults, phospholipase A2 (PLA2) enzymes are activated.[6][7] PLA2 cleaves the ester bond at the sn-2 position of phospholipids, releasing free DHA into the cytoplasm and making it available for subsequent enzymatic conversion.[6]
The Role of 12/15-Lipoxygenase (12/15-LOX)
The key enzyme responsible for the conversion of free DHA to this compound in the murine brain is 12/15-lipoxygenase (12/15-LOX).[10][11] This enzyme catalyzes the stereospecific insertion of molecular oxygen at the carbon-17 position of DHA, forming the hydroperoxy derivative, this compound. The expression and activity of 12/15-LOX are upregulated in the brain under pathological conditions, such as stroke and neuroinflammation, suggesting a responsive mechanism to injury.[10][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The mechanisms of specialized pro-resolving mediators in pain relief: neuro-immune and neuroglial regulations [frontiersin.org]
- 4. Neuroprotective effects of DHA-derived peroxidation product 4(RS)-4-F4t-neuroprostane on microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 6. Neuroprotectin D1 (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 11. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
17(S)-HpDHA: A Keystone in the Resolution of Neuroinflammation and a Beacon for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Neuroinflammation, a double-edged sword in the central nervous system (CNS), is a critical component in the pathogenesis of a spectrum of neurological disorders. While acute inflammation is a protective response, its chronic persistence inflicts collateral damage, leading to neuronal dysfunction and demise. The resolution of inflammation is an active, coordinated process, orchestrated by a superfamily of specialized pro-resolving mediators (SPMs). Among the precursors to these potent signaling lipids is 17(S)-hydroperoxydocosahexaenoic acid (17S-HpDHA), a key intermediate derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This technical guide provides a comprehensive exploration of the pivotal role of this compound in mitigating neuroinflammation and fostering neuroprotection. We delve into its biosynthesis, its conversion into downstream effectors, and the intricate signaling pathways it modulates. This document is designed to serve as a foundational resource for researchers and drug development professionals aiming to harness the therapeutic potential of this compound and its derivatives in the context of neurological diseases.
The Genesis of a Pro-Resolving Precursor: Biosynthesis and Metabolism of 17(S)-HpDHA
The journey from the essential fatty acid DHA to the bioactive this compound is a tightly regulated enzymatic process, primarily initiated in response to cellular stress or injury. DHA, abundantly present in neuronal cell membranes, is the substrate for lipoxygenase (LOX) enzymes.[1]
The stereospecific conversion of DHA to this compound is predominantly catalyzed by 15-lipoxygenase (15-LOX).[2] This enzymatic reaction involves the abstraction of a hydrogen atom from the C-17 position of DHA, followed by the insertion of molecular oxygen.
1.1. The Metabolic Fate of 17(S)-HpDHA: A Branching Path to Potent Resolvers
This compound is a transient intermediate with a critical branching point in its metabolic cascade, leading to the formation of two major families of SPMs: the D-series resolvins and the protectins.
-
Protectins: this compound is the direct precursor to Neuroprotectin D1 (NPD1), a potent neuroprotective molecule.[3][4] The conversion involves the formation of an epoxide intermediate.[2]
-
D-Series Resolvins: this compound also serves as the precursor for the D-series resolvins (RvD1-RvD6).
The following diagram illustrates the biosynthetic pathway from DHA to this compound and its subsequent conversion to downstream specialized pro-resolving mediators.
Caption: Biosynthesis of this compound from DHA and its downstream mediators.
Taming the Fire: 17(S)-HpDHA's Role in Attenuating Neuroinflammation
Neuroinflammation is characterized by the activation of resident immune cells of the CNS, primarily microglia and astrocytes, and the subsequent release of a barrage of pro-inflammatory mediators, including cytokines and chemokines.[5] this compound and its derivatives have demonstrated profound anti-inflammatory effects in various models of neuroinflammation.
2.1. In Vivo Evidence: The LPS-Induced Neuroinflammation Model
A widely utilized preclinical model to investigate neuroinflammation involves the intracerebroventricular (ICV) injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6] This challenge elicits a robust inflammatory response in the brain.
Studies have shown that ICV infusion of this compound significantly attenuates the LPS-induced expression of key neuroinflammatory markers in the hippocampus.[5] These markers include:
-
Interleukin-1β (IL-1β): A pivotal pro-inflammatory cytokine.
-
Chemokine (C-C motif) ligand 3 (CCL3): A chemokine involved in the recruitment of immune cells.
-
Glial Fibrillary Acidic Protein (GFAP): A marker of astrogliosis, a reactive state of astrocytes.
Table 1: Effect of ICV Infusion of 17(S)-HpDHA on LPS-Induced Neuroinflammatory Gene Expression in Mouse Hippocampus
| Treatment Group | IL-1β (Fold Change vs. Control) | CCL3 (Fold Change vs. Control) | GFAP (Fold Change vs. Control) |
| LPS + Vehicle | ~15-20 | ~10-15 | ~2-3 |
| LPS + 17(S)-HpDHA (1µg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: The values presented are approximations based on published data and are intended to be illustrative. Actual values may vary depending on the specific experimental conditions.[5]
2.2. Cellular Mechanisms of Action: Dampening the Inflammatory Cascade
The anti-inflammatory actions of this compound and its downstream mediators are multifaceted, targeting key signaling pathways that drive the inflammatory response.
-
Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[7][8] Upon activation by inflammatory stimuli like LPS, the p65 subunit of NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[5] this compound-derived mediators have been shown to suppress the activation of NF-κB.[5]
-
Activation of Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the antioxidant and cytoprotective response.[9][10] Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant enzymes and anti-inflammatory proteins.[9][10] There is evidence of crosstalk between the NF-κB and Nrf2 pathways, with Nrf2 activation often leading to the suppression of NF-κB.[11] The neuroprotective effects of this compound are, in part, attributed to the activation of the Nrf2 pathway.[9][10]
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound and its downstream mediators.
Caption: this compound's anti-inflammatory signaling cascade.
Guardian of the Neuron: The Neuroprotective Actions of 17(S)-HpDHA
Beyond its anti-inflammatory prowess, this compound and its derivatives, particularly NPD1, exert direct neuroprotective effects, shielding neurons from apoptotic cell death.
3.1. Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the removal of damaged cells. However, in neurodegenerative diseases, aberrant apoptosis contributes to neuronal loss. NPD1 has been shown to promote neuronal survival by:
-
Upregulating anti-apoptotic proteins: NPD1 increases the expression of Bcl-2 and Bcl-xL, proteins that inhibit apoptosis.[12]
-
Downregulating pro-apoptotic proteins: Conversely, NPD1 decreases the expression of Bax and Bad, proteins that promote apoptosis.[4]
These actions collectively shift the balance towards cell survival, preserving neuronal integrity in the face of insults.
3.2. Receptor-Mediated Neuroprotection
The neuroprotective effects of this compound's downstream mediators are initiated by their interaction with specific G-protein coupled receptors (GPCRs) on the surface of neuronal and glial cells.[13]
-
GPR37: This receptor has been identified as a receptor for NPD1, mediating its pro-resolving and neuroprotective actions.[14]
-
GPR32 and ALX/FPR2: These receptors are known to bind Resolvin D1, another key downstream product of this compound, transducing its anti-inflammatory and pro-resolving signals.[15][16][17]
-
ChemR23: This receptor is a target for Resolvin E1, highlighting the diverse receptor engagement of the broader family of SPMs.[11][18][19][20]
The identification of these receptors provides crucial targets for the development of novel therapeutics aimed at mimicking the neuroprotective effects of this compound and its metabolites.
Experimental Protocols: A Guide to Investigating 17(S)-HpDHA's Bioactions
To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key experiments.
4.1. In Vivo Model: LPS-Induced Neuroinflammation and 17(S)-HpDHA Infusion in Mice
This protocol describes the induction of neuroinflammation using LPS and the subsequent delivery of this compound via intracerebroventricular infusion.
4.1.1. Materials
-
Lipopolysaccharide (LPS) from E. coli
-
17(S)-HpDHA
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Osmotic minipumps
-
Brain infusion cannulae
4.1.2. Procedure
-
Animal Preparation: Anesthetize adult male C57BL/6 mice using isoflurane.
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic frame.
-
Intracerebroventricular Injection of LPS: Inject a single dose of LPS (e.g., 10 ng in 1 µL of sterile saline) into the lateral ventricle.[21]
-
Cannula Implantation and Minipump Connection: Immediately following the LPS injection, implant a brain infusion cannula into the same ventricle. Connect the cannula to an osmotic minipump pre-filled with either vehicle (e.g., artificial cerebrospinal fluid) or 17(S)-HpDHA solution (e.g., 1 µg in the total pump volume).[5]
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring.
-
Tissue Collection: At the desired time point (e.g., 24 hours post-infusion), euthanize the mice and collect brain tissue for analysis.
4.2. In Vitro Model: LPS-Induced Inflammation in BV-2 Microglial Cells
The BV-2 murine microglial cell line is a widely used in vitro model to study neuroinflammation.[22]
4.2.1. Materials
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS
-
17(S)-HpDHA
-
Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits)
4.2.2. Procedure
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with varying concentrations of 17(S)-HpDHA for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL).
-
Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-6) and the cell lysates for RNA or protein analysis.
4.3. Quantification of 17(S)-HpDHA in Brain Tissue by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from brain tissue.
4.3.1. Lipid Extraction (Modified Folch Method)
-
Homogenization: Homogenize frozen brain tissue in a chloroform:methanol (2:1, v/v) solution.[1]
-
Phase Separation: Add water to the homogenate to induce phase separation.
-
Collection of Organic Phase: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
4.3.2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for the specific detection and quantification of this compound.
Table 2: Representative Quantitative Data on the Effect of Pro-resolving Mediators on Inflammatory Cytokine Production in LPS-stimulated Microglia
| Mediator | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Resolvin D1 | 10 nM | ~40-60% | ~30-50% |
| Neuroprotectin D1 | 10 nM | ~50-70% | ~40-60% |
Note: This table presents illustrative data based on the known effects of this compound-derived mediators. The actual percentage of reduction can vary based on experimental conditions.[3][5]
Future Directions and Therapeutic Implications
The elucidation of the pro-resolving and neuroprotective roles of this compound and its downstream mediators has opened new avenues for therapeutic intervention in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. The development of stable analogs of these lipid mediators and the identification of small molecule agonists for their receptors are promising strategies for future drug development.
Further research is warranted to fully delineate the intricate signaling networks governed by this compound and to translate these fundamental discoveries into clinically effective therapies for debilitating neurological diseases.
References
- Orr, S. K., Palumbo, S., Bosetti, F., Mount, H. T., & Kang, J. X. (2013). Unesterified docosahexaenoic acid is protective in neuroinflammation. Journal of neurochemistry, 127(3), 378–390.
- Bannenberg, G., Arita, M., Serhan, C. N. (2005). Endogenous n-3 PUFA-derived mediators are anti-inflammatory and proresolving.
-
Mind the Graph. (2018). Building cell signaling pathways step-by-step. [Link]
- Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a. (2023). International Journal of Molecular Sciences, 24(8), 6939.
- Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors. (2018). ACS Chemical Neuroscience, 9(5), 894-900.
- Mukherjee, P. K., Marcheselli, V. L., Serhan, C. N., & Bazan, N. G. (2004). Neuroprotectin D1: a docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress. Proceedings of the National Academy of Sciences, 101(22), 8491-8496.
- G-protein coupled receptors in neuroinflammation, neuropharmacology, and therapeutics. (2025). Biochemical Pharmacology, 231, 117301.
- Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. (2012). Organic Letters, 14(16), 4134-4137.
- Protocol for Primary Microglial Culture Preparation. (2016). Journal of Visualized Experiments, (117), e54930.
- Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A St
- The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection. (2021).
- Intracerebroventricular administration of lipopolysaccharide induces indoleamine-2,3-dioxygenase-dependent depression-like behaviors. (2012).
- Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models. (2011). PLOS ONE, 6(1), e15816.
- HNO suppresses LPS-induced inflammation in BV-2 microglial cells via inhibition of NF-κB and p38 MAPK pathways. (2016). Pharmacological Research, 111, 718-726.
- Resolvin E1/ChemR23 Protects Against Hypertension and Vascular Remodeling in Angiotensin II–Induced Hypertensive Mice. (2023). Hypertension, 80(10), 2133-2146.
- Synergistic effect of interleukin‐17 and tumour necrosis factor‐α on inflammatory response in hepatocytes through interleukin‐6‐dependent and independent pathways. (2010). Clinical & Experimental Immunology, 162(1), 151-160.
- Dose-dependent dual effects of HDAC inhibitors on glial inflammatory response. (2025).
- PRIMARY GLIA ISOLATION AND CULTURE PROTOCOL. (2024). protocols.io.
- Isolation, Purification, and Culture of Primary Murine Microglia Cells. (2014). Bio-protocol, 4(21).
-
Western Blot Protocol. (2023). YouTube. [Link]
- Neuroprotectin D1 (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress. (2005).
- ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages. (2015). The Journal of Immunology, 194(5), 2330-2337.
- Targeting microglia-Th17 feed-forward loop to suppress autoimmune neuroinflammation. (2025). Cellular & Molecular Immunology, 22(4), 311-325.
- Microglia isolation from aging mice for cell culture: A beginner's guide. (2023). Frontiers in Cellular Neuroscience, 16, 1086911.
- Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. (2021). Frontiers in Pharmacology, 12, 731929.
- A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease. (2005).
- Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging. (2025). Methods in Molecular Biology, 2988, 135-143.
- Detection of Serum Levels of Interleukins-17, 21, 6 and Tumor Necrosis Factor-α in Patients with Patchy Alopecia Areata and Their Association with Disease Severity. (2024). Medicina, 60(5), 785.
- Activators of Nrf2 to Counteract Neurodegenerative Diseases. (2021). Molecules, 26(15), 4485.
- In vitro IL-1 beta and TNF-alpha release from THP-1 monocytes in response to metal ions. (1998).
- LPS-induced NF-kB activation in BV2 cells. (2017).
- A Simplified Procedure for Isolation of Primary Murine Microglia. (2015). Journal of Visualized Experiments, (101), e52899.
- Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37. (2018).
- Resolvin D1 binds human phagocytes with evidence for proresolving receptors. (2010). Proceedings of the National Academy of Sciences, 107(2), 881-886.
- Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors. (2018). ACS Chemical Neuroscience, 9(5), 894-900.
- ChemR23, the Receptor for Chemerin and Resolvin E1, Is Expressed and Functional on M1 but Not on M2 Macrophages. (2015). The Journal of Immunology, 194(5), 2330-2337.
-
Example of a signal transduction pathway (video). (n.d.). Khan Academy. [Link]
- IL-17A Enhances Microglial Response to OGD by Regulating p53 and PI3K/Akt Pathways with Involvement of ROS/HMGB1. (2017). Frontiers in Molecular Neuroscience, 10, 277.
- Research Progress of Microglial BV-2 in Neurodegener
- Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway. (2021). Molecular Nutrition & Food Research, 65(21), 2100497.
- Building cell signaling pathways step-by-step. (2018).
- Assessment of TNF-α, IL-12/23, and IL-17 in Psoriasis: Only TNF-α Reflects Clinical Response After 12 Weeks of Biologic Tre
- The resolvin D1 receptor GPR32 transduces inflammation-resolution and atheroprotection. (2021). Karolinska Institutet.
- Cell Signaling Diagram, P
- In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2. (2019). Biochemistry, 58(32), 3446-3456.
- Activation of the Nrf2 defense pathway contributes to neuroprotective effects of phloretin on oxidative stress injury after cerebral ischemia/reperfusion in rats. (2025).
- Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease. (2018). Frontiers in Pharmacology, 9, 1273.
- Cell Signalling Pathway: Over 543 Royalty-Free Licensable Stock Illustr
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HNO suppresses LPS-induced inflammation in BV-2 microglial cells via inhibition of NF-κB and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson’s Disease: A State of Art Review[v1] | Preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human IL-17 and TNF-α Additively or Synergistically Regulate the Expression of Proinflammatory Genes, Coagulation-Related Genes, and Tight Junction Genes in Porcine Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]
- 16. pnas.org [pnas.org]
- 17. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 18. Resolvin E1/ChemR23 Protects Against Hypertension and Vascular Remodeling in Angiotensin II-Induced Hypertensive Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Western blot in homogenised mouse brain samples [protocols.io]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Extraction of 17(S)-HpDHA
Introduction: The Critical Role of 17(S)-HpDHA in Resolution Pharmacology
17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, 17(S)-HpDHA is a precursor to resolvins of the D-series and protectins, which are instrumental in the active resolution of inflammation.[1][2] The burgeoning field of resolution pharmacology recognizes the therapeutic potential of these molecules in a host of inflammatory diseases.[3] Accurate and reliable quantification of 17(S)-HpDHA in biological matrices is therefore paramount for both basic research and the development of novel therapeutics.
Solid-phase extraction (SPE) has emerged as an indispensable technique for the purification and concentration of lipid mediators like 17(S)-HpDHA from complex biological samples prior to analysis by sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed, field-proven protocol for the solid-phase extraction of 17(S)-HpDHA, grounded in the principles of lipid biochemistry and chromatographic science.
Understanding the Analyte: Physicochemical Properties of 17(S)-HpDHA
A successful purification strategy hinges on a thorough understanding of the target analyte's properties. Key characteristics of 17(S)-HpDHA are summarized below:
| Property | Value | Source |
| Molecular Formula | C22H32O3 | [4] |
| Molecular Weight | 344.48 g/mol | [4] |
| Nature | Hydroperoxy fatty acid | [5] |
| Polarity | Moderately polar lipid | [6] |
| Stability | Prone to reduction and degradation | [7] |
The presence of the hydroperoxy group and the carboxylic acid moiety, combined with the long, non-polar carbon chain, dictates the choice of SPE sorbent and elution solvents. A reversed-phase approach, where a non-polar stationary phase is used with polar mobile phases, is the most effective strategy for retaining and selectively eluting 17(S)-HpDHA.
Experimental Workflow for 17(S)-HpDHA Purification
The following diagram illustrates the key stages in the solid-phase extraction of 17(S)-HpDHA from a biological sample.
Caption: Workflow for the purification of 17(S)-HpDHA.
Detailed Experimental Protocol
This protocol is optimized for the extraction of 17(S)-HpDHA from plasma. Modifications may be necessary for other biological matrices.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 (50-100 mg) or a polymeric sorbent like Waters Oasis HLB.
-
Solvents: HPLC-grade methanol, acetonitrile, water, and hexane.
-
Acids: Formic acid or trifluoroacetic acid (TFA).
-
Internal Standard: Deuterated 17(S)-HpDHA or a related compound.
-
Antioxidant: Butylated hydroxytoluene (BHT).
-
Collection Tubes: Polypropylene tubes.
-
Equipment: SPE vacuum manifold, nitrogen evaporator.
Sample Preparation: The Foundation of Reliable Quantification
Due to the inherent instability of hydroperoxy fatty acids, meticulous sample handling is crucial to prevent artefactual oxidation and degradation.[7]
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Process immediately or store plasma at -80°C. Avoid repeated freeze-thaw cycles.
-
Internal Standard and Antioxidant Spiking: To a known volume of plasma (e.g., 500 µL), add an appropriate amount of a deuterated internal standard. This is critical for accurate quantification and to account for any sample loss during processing.[8] Also, add an antioxidant like BHT to a final concentration of 0.005% to minimize auto-oxidation.
-
Protein Precipitation: Add 2-3 volumes of ice-cold methanol. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection and Acidification: Carefully collect the supernatant. Dilute with water to reduce the methanol concentration to less than 10%. Acidify the sample to a pH of approximately 3.5 with formic acid. This protonates the carboxylic acid group of 17(S)-HpDHA, enhancing its retention on the reversed-phase sorbent.
Solid-Phase Extraction Procedure (C18 Sorbent)
The following five-step protocol ensures high recovery and purity of 17(S)-HpDHA.
| Step | Solvent | Volume | Purpose |
| 1. Conditioning | Methanol | 2-3 mL | Wets the C18 sorbent and activates the stationary phase for interaction with the sample.[9] |
| 2. Equilibration | Water (pH 3.5) | 2-3 mL | Prepares the sorbent for the aqueous sample, ensuring optimal retention of the analyte.[9] |
| 3. Sample Loading | Acidified Sample Supernatant | As prepared | The sample is slowly passed through the sorbent, allowing for the hydrophobic interaction between the C18 chains and the fatty acid backbone of 17(S)-HpDHA. |
| 4. Washing | Water, followed by Hexane | 2-3 mL each | The initial water wash removes salts and other polar impurities. The subsequent hexane wash removes highly non-polar lipids, while 17(S)-HpDHA is retained. |
| 5. Elution | Methanol or Acetonitrile | 1-2 mL | A strong organic solvent disrupts the hydrophobic interactions, eluting the retained 17(S)-HpDHA.[6] |
Post-SPE Processing
-
Solvent Evaporation: The eluate is gently evaporated to dryness under a stream of nitrogen. This step concentrates the sample and removes the elution solvent, which may not be compatible with the initial mobile phase of the LC-MS/MS analysis.
-
Reconstitution: The dried residue is reconstituted in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS/MS system (e.g., methanol/water, 50:50 v/v).
Self-Validating System: Ensuring Protocol Trustworthiness
The integrity of this protocol is maintained through several key checkpoints:
-
Internal Standard Recovery: The recovery of the deuterated internal standard, as determined by LC-MS/MS analysis, should be consistent across samples and fall within an acceptable range (typically 80-120%). This validates the efficiency and reproducibility of the extraction process.
-
Matrix Effect Evaluation: The response of the analyte in the post-extraction spiked sample should be compared to that in a clean solvent. A significant difference may indicate ion suppression or enhancement from co-eluting matrix components, necessitating further optimization of the wash steps.
-
Process Blanks: A blank sample (e.g., water or buffer) should be run through the entire extraction and analysis process to ensure that there is no contamination from solvents, tubes, or the SPE cartridges themselves.
Quantitative Performance
The described SPE protocol, when coupled with a validated LC-MS/MS method, can achieve high recovery and sensitivity for the analysis of 17(S)-HpDHA.
| Parameter | Typical Value | Reference |
| Recovery Rate | >85% | [10][11] |
| Limit of Detection (LOD) | 1 pg on-column | [4] |
| Limit of Quantification (LOQ) | 0.03 - 5884 ng/mL (for various lipid mediators) | [12] |
| Linearity (r²) | >0.99 | [4] |
Field-Proven Insights and Troubleshooting
-
Choice of Sorbent: While C18 is a robust and widely used sorbent, for particularly complex matrices, a polymeric sorbent like Oasis HLB can offer enhanced retention of more polar lipids and may be less prone to drying out during the procedure.
-
Analyte Instability: The hydroperoxy group of 17(S)-HpDHA is susceptible to reduction to the corresponding hydroxyl derivative, 17(S)-HDHA. If both species are of interest, the extraction should be performed rapidly and at low temperatures. For some applications, a chemical reduction step (e.g., with sodium borohydride) can be employed after elution to convert all 17(S)-HpDHA to the more stable 17(S)-HDHA for analysis.[4]
-
Elution Solvent Optimization: The strength of the elution solvent can be fine-tuned to selectively elute 17(S)-HpDHA while leaving more strongly retained impurities on the cartridge. A stepwise elution with increasing concentrations of organic solvent can be employed for further fractionation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of 17(S)-HpDHA from biological matrices. By understanding the physicochemical properties of the analyte and adhering to the detailed steps for sample preparation, SPE, and post-extraction processing, researchers can achieve the high-quality samples necessary for accurate and reliable quantification. The successful implementation of this protocol will aid in advancing our understanding of the role of 17(S)-HpDHA in health and disease and support the development of novel resolution-based therapeutics.
References
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Available at: [Link]
-
SPE Method Development Tips and Tricks. Agilent. Available at: [Link]
-
Rapid Quantification of Polar and Semipolar Pesticide Metabolites with Combined Online SPE and Direct Injection. Agilent. Available at: [Link]
-
A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. Available at: [Link]
-
The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. National Institutes of Health. Available at: [Link]
-
Hydroperoxidation of Docosahexaenoic Acid by Human ALOX12 and pigALOX15-mini-LOX. National Institutes of Health. Available at: [Link]
-
Development and validation of a high-performance liquid chromatography–mass spectrometric assay for the determination of 17α-hydroxyprogesterone caproate (17-OHPC) in human plasma. ResearchGate. Available at: [Link]
-
Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology. National Institutes of Health. Available at: [Link]
-
Metabolomics and Lipidomics. Waters Corporation. Available at: [Link]
-
Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). Waters Corporation. Available at: [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI. Available at: [Link]
-
Lipid recovery rates using solid-phase extraction and abundance correlation of fatty acid esters of hydroxy fatty acid (FAHFAs) with or without N,N-dimethylethylenediamine (DMED) derivatization. ResearchGate. Available at: [Link]
-
The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. ResearchGate. Available at: [Link]
-
Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. National Institutes of Health. Available at: [Link]
-
LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. Waters Corporation. Available at: [Link]
-
Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. ResearchGate. Available at: [Link]
-
SFE plus C18 lipid cleanup method for selective extraction and GC/MS quantitation of polycyclic aromatic hydrocarbons in biological tissues. National Institutes of Health. Available at: [Link]
-
Specialized pro-resolving mediator network: an update on production and actions. National Institutes of Health. Available at: [Link]
-
Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Semantic Scholar. Available at: [Link]
-
Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
Preparation and the Structural Determination of Hydroperoxy Derivatives of Docosahexaenoic Acid and Other Polyunsaturates by Thermospray LC/MS. National Institutes of Health. Available at: [Link]
-
Episode 170: Charles Serhan on the use of specialized pro-resolving mediators to resolve inflammation. YouTube. Available at: [Link]
-
Lipid Analysis Workflow Using a waters_connect™ DIA UPLC/MS Workflow With Xevo™ Q-Tof G3. Waters Corporation. Available at: [Link]
-
Specialized pro-resolving mediator network: An update on production and actions. ScienceDirect. Available at: [Link]
-
Lipid Analysis Workflow Using a waters_connect™ DIA UPLC/MS Workflow With Xevo™ QTof G3. Waters Corporation. Available at: [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. ResearchGate. Available at: [Link]
-
Analyze Dietary Fatty Acids, Sterols, and Lignans with an Agilent J&W DB-5ms UI Column. Grupo Biomaster. Available at: [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. National Institutes of Health. Available at: [Link]
-
Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. National Institutes of Health. Available at: [Link]
-
Latest Updates on Specialized Pro-Resolving Mediator (SPM) Science. Metagenics Institute. Available at: [Link]
-
Fabrication and Characterization of Docosahexaenoic Acid Algal Oil Pickering Emulsions Stabilized Using the Whey Protein Isolate–High-Methoxyl Pectin Complex. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. Specialized pro-resolving mediator network: an update on production and actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and the structural determination of hydroperoxy derivatives of docosahexaenoic acid and other polyunsaturates by thermospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Macrophage Polarization Using 17(S)-HpDHA
Introduction: Unveiling the Role of 17(S)-HpDHA in Directing Macrophage Fate
Macrophages, highly plastic cells of the innate immune system, are central players in inflammation, tissue repair, and homeostasis. Their remarkable ability to adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2), is a critical determinant of disease outcomes. The transition between these states, known as macrophage polarization, is tightly regulated by a complex interplay of signaling molecules. Among these, specialized pro-resolving mediators (SPMs) have emerged as key regulators of inflammation resolution.
17(S)-hydroxy-docosahexaenoic acid (17S-HpDHA) is a potent bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a precursor to D-series resolvins, particularly Resolvin D1 (RvD1), this compound is positioned at a critical juncture in the resolution of inflammation. Emerging evidence suggests that this compound and its downstream metabolites can actively promote the switch of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype, thereby dampening inflammation and promoting tissue healing.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to investigate macrophage polarization. We will delve into the underlying scientific principles, provide detailed, field-proven protocols for in vitro studies, and offer insights into the interpretation of results.
Scientific Rationale: The Mechanism of this compound-Mediated Macrophage Polarization
The pro-resolving effects of this compound are intrinsically linked to its conversion to downstream SPMs like RvD1. These mediators exert their effects by binding to specific G-protein coupled receptors (GPCRs), such as GPR32, on the surface of macrophages.[2] Activation of these receptors initiates a cascade of intracellular signaling events that ultimately reshape the macrophage's transcriptional landscape, steering it towards an M2 phenotype.
Two key signaling pathways are implicated in this process:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of pro-inflammatory gene expression in M1 macrophages.[3][4] Upon activation by stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β. RvD1, derived from this compound, has been shown to inhibit the activation of NF-κB, thereby suppressing the M1 phenotype.[4]
-
Activation of the STAT6 Pathway: Conversely, the Signal Transducer and Activator of Transcription 6 (STAT6) pathway is a critical driver of M2 polarization induced by cytokines like IL-4.[5] Activation of STAT6 leads to the expression of M2-associated genes, including Arginase-1 (Arg-1) and CD206. While direct evidence for this compound activating STAT6 is still emerging, the observed shift towards an M2 phenotype strongly suggests a potential interplay with this pathway.
Signaling Pathway of this compound in Macrophage Polarization
Caption: Experimental workflow for this compound studies.
Detailed Protocols
Protocol 1: Differentiation of THP-1 Monocytes into M0 Macrophages
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 8 x 10⁵ cells/mL.
-
Seeding: Seed THP-1 cells into 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete culture medium.
-
Differentiation: Add PMA to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator. During this time, the monocytes will adhere to the plate and differentiate into M0 macrophages.
-
Resting: After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent M0 macrophages twice with 1 mL of pre-warmed sterile PBS. Add 2 mL of fresh, complete culture medium and rest the cells for 24 hours before proceeding to polarization.
Protocol 2: Macrophage Polarization and this compound Treatment
Experimental Groups:
| Group | Description |
| Untreated Control | M0 macrophages in complete medium. |
| M1 Polarization | M0 macrophages + LPS (100 ng/mL) + IFN-γ (20 ng/mL). |
| M2 Polarization | M0 macrophages + IL-4 (20 ng/mL). |
| This compound Treatment | M1 or M0 macrophages + this compound (dose-response). |
Procedure:
-
Prepare Treatment Media: Prepare fresh culture medium containing the polarizing stimuli and/or this compound at the desired concentrations. A dose-response for this compound (e.g., 10 nM, 100 nM, 1 µM) is recommended to determine the optimal concentration. Based on studies with related compounds, a starting concentration in the range of 10-100 nM is advisable. [2]2. Treatment: Aspirate the medium from the rested M0 macrophages and add 2 mL of the appropriate treatment medium to each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. The duration of incubation may need to be optimized. A 24-hour time point is suitable for gene expression analysis, while a 48-hour time point is often used for protein analysis. [6]
Protocol 3: Analysis of Macrophage Polarization
A. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes. Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB). The comparative Ct (ΔΔCT) method is commonly used for data analysis.
Recommended qPCR Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Phenotype |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | M1 |
| NOS2 | GTTCTCAAGGCACAGGTCTC | GCAGGTCACTTATGTCACTTATC | M1 |
| IL1B | ATGATGGCTTATTACAGTGGCAA | GTCGGAGATTCGTAGCTGGA | M1 |
| ARG1 | GGCAAGGTGATGGAAGAAAC | AGTCCGAAACAAGCCAAGGT | M2 |
| CD206 | CTTTGCTCAGGTGACGGAGTT | GCTGTACCACTGTCCCCATTC | M2 |
| IL10 | GACTTTAAGGGTTACCTGGGTTG | TCATGGCCTTGTAGACACCTTG | M2 |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | Housekeeping |
B. Flow Cytometry for Surface Marker Analysis
-
Cell Detachment: Gently detach the adherent macrophages using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS). Incubate the cells with fluorescently conjugated antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of positive cells and the mean fluorescence intensity (MFI).
C. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Supernatant Collection: After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform ELISA for key M1 (e.g., TNF-α) and M2 (e.g., IL-10) cytokines using commercial kits according to the manufacturer's instructions. [7][8]3. Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in the supernatants.
Data Presentation and Interpretation
Summarize the quantitative data from qPCR, flow cytometry, and ELISA in tables for clear comparison between the different treatment groups.
Table 1: Gene Expression Analysis (Relative Quantification)
| Treatment | TNF | NOS2 | ARG1 | CD206 |
| Untreated Control | 1.0 | 1.0 | 1.0 | 1.0 |
| M1 (LPS + IFN-γ) | ↑↑↑ | ↑↑↑ | ↓ | ↓ |
| M2 (IL-4) | ↓ | ↓ | ↑↑↑ | ↑↑↑ |
| M1 + this compound (100 nM) | ↓↓ | ↓↓ | ↑↑ | ↑↑ |
Table 2: Surface Marker Expression (% Positive Cells)
| Treatment | CD86⁺ | CD206⁺ |
| Untreated Control | Low | Low |
| M1 (LPS + IFN-γ) | High | Low |
| M2 (IL-4) | Low | High |
| M1 + this compound (100 nM) | Med | Med |
Table 3: Cytokine Secretion (pg/mL)
| Treatment | TNF-α | IL-10 |
| Untreated Control | Low | Low |
| M1 (LPS + IFN-γ) | High | Low |
| M2 (IL-4) | Low | High |
| M1 + this compound (100 nM) | Med | Med |
Interpretation:
A successful experiment will demonstrate that this compound treatment of M1-polarized macrophages leads to a significant decrease in M1 markers (e.g., TNF, NOS2, CD86, TNF-α) and a concurrent increase in M2 markers (e.g., ARG1, CD206, IL-10). This shift indicates that this compound promotes macrophage polarization towards an anti-inflammatory, pro-resolving M2 phenotype.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of positive controls for M1 (LPS + IFN-γ) and M2 (IL-4) polarization is crucial for confirming that the experimental system is responsive and that the markers chosen are appropriate. A clear and significant difference between the M1 and M2 control groups validates the assay's ability to detect changes in macrophage polarization. Furthermore, performing dose-response and time-course experiments for this compound treatment will ensure the robustness and reliability of the findings.
Conclusion
This compound holds significant promise as a tool to modulate macrophage function and promote the resolution of inflammation. The application notes and protocols provided in this guide offer a robust framework for investigating the role of this potent lipid mediator in macrophage polarization. By employing these methodologies, researchers can gain valuable insights into the mechanisms of inflammation resolution and explore the therapeutic potential of this compound and other SPMs in a wide range of inflammatory diseases.
References
-
Jablonski, K. A., Amici, S. A., Webb, L. M., Ruiz-Rosado, J. D. D., Popovich, P. G., Partida-Sanchez, S., & Guerau-de-Arellano, M. (2015). Novel Markers to Delineate Murine M1 and M2 Macrophages. PLOS ONE, 10(12), e0145342. [Link]
-
Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. Retrieved from [Link]
-
Schmid, M., Gemperle, C., Rimann, N., & Hersberger, M. (2016). Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32. The Journal of Immunology, 196(8), 3429–3437. [Link]
-
Ji, J., Xue, T. F., Guo, X. J., Yang, J., & Zhou, L. (2022). The effect of short-chain fatty acids on M2 macrophages polarization in vitro and in vivo. Clinical and Experimental Immunology, 207(2), 165–179. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]
-
ResearchGate. (n.d.). The primer sequences using quantitative RT-PCR of M1 and M2 markers. [Link]
-
Wang, N., Wang, G. Z., & Li, W. K. (2018). IL-17 induces macrophages to M2-like phenotype via NF-κB. Journal of Cellular Physiology, 233(10), 6777–6785. [Link]
-
Kirchhoff, R., & André, M. (2022). Phagocytosis of primary human macrophages is elevated by ex vivo supplementation with n-3 PUFA. bioRxiv. [Link]
-
ResearchGate. (n.d.). NF-κB and STAT6 signaling pathway were involved in the regulation of Cy-3-g on macrophage polarization. [Link]
-
ResearchGate. (n.d.). IL1b ELISA for the supernatants of RAW macrophage cells stimulated for 24 h with 10 and 100 μg/ml of K30. [Link]
-
Gottfreund, J., & Siebert, R. (2012). Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis. Journal of Crohn's and Colitis, 6(5), 569-578. [Link]
-
ResearchGate. (n.d.). Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32. [Link]
-
Clarke, D. L., Bauer, A. K., & Brainard, B. M. (2018). Docosahexaenoic acid impacts macrophage phenotype subsets and phagolysosomal membrane permeability with particle exposure. Toxicology and Applied Pharmacology, 347, 59-69. [Link]
-
Vandesompele, J., De Preter, K., Pattyn, F., Poppe, B., Van Roy, N., De Paepe, A., & Speleman, F. (2002). Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes. Genome Biology, 3(7), research0034.1. [Link]
-
Blom, K., & Vikström, E. (2020). Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection. Journal of Visualized Experiments, (163), e61536. [Link]
-
Lawrence, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Journal of Innate Immunity, 11(3), 229–242. [Link]
-
Luan, B., & Rowley, J. W. (2016). DHA Suppresses Primary Macrophage Inflammatory Responses via Notch 1/ Jagged 1 Signaling. PLOS ONE, 11(3), e0150829. [Link]
-
Al-Ghraiybah, N. F., Al-Sawalha, N. A., & Al-Smadi, D. E. (2020). Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5. Inflammation, 43(6), 2110–2119. [Link]
-
ResearchGate. (n.d.). Primers used to analyze expression of M1 and M2 macrophage genes and MMP. [Link]
-
Jain, S., & Kumar, S. (2015). Characterization of In vitro Generated Human Polarized Macrophage. Journal of Clinical & Cellular Immunology, 6(5), 1000364. [Link]
-
Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. [Link]
-
Rogacev, K. S., & Fenton, J. I. (2022). Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage. Frontiers in Immunology, 13, 1031382. [Link]
-
Balas, L., Guichardant, M., & Durand, T. (2020). Resolvin D1 suppresses macrophage senescence and splenic fibrosis in aged mice. Aging, 12(20), 20042–20050. [Link]
-
OriGene Technologies, Inc. (n.d.). M1 and M2 Macrophage Markers. Retrieved from [Link]
-
Czimmerer, Z., Daniel, B., & Horvath, A. (2018). The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages. Immunity, 48(1), 75–90.e6. [Link]
-
Hsieh, P. S., & Cheng, W. T. (2021). New Horizons of Macrophage Immunomodulation in the Healing of Diabetic Foot Ulcers. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Pajarinen, J., & Lin, T. H. (2013). Macrophage polarization in response to wear particles in vitro. Acta Biomaterialia, 9(9), 8086–8094. [Link]
-
ResearchGate. (n.d.). -Resolvin D1 enhances macrophage phagocytosis: A: Bone marrow-derived.... [Link]
-
ResearchGate. (n.d.). ELISA analysis of cytokines (IL-4 and IL-10) in the conditioned media.... [Link]
-
Glad, C., & Jakobsson, A. (2017). Impairment of systemic DHA synthesis affects macrophage plasticity and polarization: implications for DHA supplementation during inflammation. Cell Death & Disease, 8(3), e2638. [Link]
-
O'Connor, G., & Hevey, D. (2021). Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D 3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages. International Journal of Molecular Sciences, 22(15), 8206. [Link]
Sources
- 1. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Transcription Factor STAT6 Mediates Direct Repression of Inflammatory Enhancers and Limits Activation of Alternatively Polarized Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid impacts macrophage phenotype subsets and phagolysosomal membrane permeability with particle exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 17S-HpDHA During Sample Preparation
Welcome to the technical support guide for handling 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). As a researcher, you are likely working with this lipid mediator because of its crucial role as a precursor to specialized pro-resolving mediators (SPMs) like Resolvin D-series (RvDs)[1][2]. However, its hydroperoxide moiety makes it exceptionally susceptible to autoxidation and degradation, which can compromise experimental results.
This guide provides an in-depth, experience-driven approach to preventing the autoxidation of this compound. We will move beyond simple steps, focusing on the underlying chemical principles to empower you to design robust, self-validating workflows.
Part 1: Foundational Knowledge - Understanding the Instability of this compound
FAQ 1: What is this compound and why is it so unstable?
This compound is a hydroperoxide metabolite of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA). It is an intermediate in the biosynthetic pathway that produces resolvins, which are critical in the resolution of inflammation[2][3].
The instability of this compound stems from two key structural features:
-
The Hydroperoxide Group (-OOH): The oxygen-oxygen single bond in the hydroperoxide is weak and prone to cleavage, which can initiate free-radical chain reactions.
-
Multiple Double Bonds: The polyunsaturated backbone of DHA contains multiple "doubly allylic" positions—carbon atoms flanked by two double bonds. These positions have weakened carbon-hydrogen bonds, making them susceptible to hydrogen atom abstraction, the initiating step of autoxidation[4][5].
Autoxidation is a free-radical-driven chain reaction that proceeds in three phases: initiation, propagation, and termination.[5][6]. This process converts the desired hydroperoxide into a cascade of secondary oxidation products, confounding analysis.
Part 2: Proactive Prevention Strategies - A Step-by-Step Workflow
Preventing autoxidation is not about a single magic bullet but a systematic approach to control the experimental environment at every stage.
Visual Workflow: The Critical Control Points
Below is a workflow diagram illustrating the key stages of sample preparation and the corresponding protective measures.
Caption: Critical control points for preventing this compound autoxidation.
FAQ 2: Which antioxidants should I use and why?
The goal of an antioxidant is to interrupt the propagation phase of the autoxidation chain reaction. Radical-scavenging antioxidants, like Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E), are highly effective because they donate a hydrogen atom to the reactive peroxyl radical, creating a stable hydroperoxide and a non-reactive antioxidant radical[5].
| Antioxidant | Mechanism of Action | Recommended Concentration | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Chain-breaking antioxidant; excellent radical scavenger. | 0.005% - 0.05% (w/v) in organic solvents. | Highly effective and widely used in lipidomics. Can cause ion suppression in mass spectrometry at high concentrations. |
| α-Tocopherol (Vitamin E) | Potent chain-breaking antioxidant. It is the body's natural lipid-soluble antioxidant.[5] | 50-100 µM | Can sometimes act as a pro-oxidant under certain conditions[5]. Less volatile than BHT. |
| Triphenylphosphine (TPP) | Not an antioxidant, but a reducing agent. | Stoichiometric amounts | Reduces the hydroperoxide (-OOH) group to a more stable hydroxyl (-OH) group, converting this compound to 17S-HDHA. Use this only if your endpoint is the stable hydroxyl form. |
| EDTA (Chelating Agent) | Sequesters transition metal ions (e.g., Fe²⁺, Cu²⁺). | 1-5 mM in aqueous solutions. | Metal ions can catalyze the decomposition of hydroperoxides to initiate new radical chains. EDTA prevents this initiation step. |
Pro-Tip: A combination is often best. Use EDTA in your aqueous homogenization buffer and BHT in your organic extraction solvent to provide comprehensive protection.
FAQ 3: How do I properly handle solvents and labware?
Oxygen and contaminants are silent saboteurs of your experiment.
-
Solvent Preparation: Use only high-purity (HPLC or MS-grade) solvents. Ethers and other solvents can form explosive peroxides over time. Before use, sparge solvents with a gentle stream of inert gas (argon or high-purity nitrogen) for 15-20 minutes to remove dissolved oxygen. Keep solvents tightly capped under an inert atmosphere.
-
Labware: Avoid plasticware where possible, as plasticizers can leach into organic solvents and antioxidants can adsorb to the surface.[7]
-
Glassware is essential. For ultra-sensitive analyses, consider using silanized glassware to minimize adsorption of lipids.
-
Use amber glass vials to protect samples from light, which can photolytically cleave the hydroperoxide bond.[8]
-
Ensure all vials have Teflon-lined caps to prevent leaching and ensure a tight seal.[7]
-
Part 3: Detailed Protocol - Stabilized Solid-Phase Extraction (SPE) of this compound
This protocol provides a framework for extracting this compound from a biological matrix (e.g., cell lysate, plasma) while minimizing degradation.
Materials:
-
Homogenization Buffer: PBS with 1 mM EDTA, deoxygenated.
-
Antioxidant Stock: 1% BHT (w/v) in ethanol.
-
Methanol (HPLC-grade), deoxygenated.
-
Water (HPLC-grade), deoxygenated.
-
Hexane (HPLC-grade), deoxygenated.
-
SPE Cartridge (e.g., C18).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Pre-Chill Everything: Place all buffers, solvents, and equipment on ice. The entire procedure should be performed at 4°C or on ice to reduce reaction rates.[9]
-
Sample Homogenization:
-
Immediately after collection, place the tissue/cell sample in a pre-chilled glass homogenizer with 2 mL of ice-cold, deoxygenated PBS/EDTA buffer.
-
Add 2 µL of 1% BHT stock solution.
-
Blanket the homogenizer with argon gas and proceed with homogenization until the sample is fully dispersed.
-
-
Protein Precipitation & Lipid Extraction:
-
Transfer the homogenate to a 15 mL glass tube.
-
Add 3 volumes of ice-cold, deoxygenated methanol containing 0.01% BHT.
-
Vortex for 1 minute and centrifuge at 2,500 x g for 10 minutes at 4°C to pellet precipitated protein.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Carefully load the supernatant from step 3 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove salts and polar contaminants.
-
Wash with 5 mL of 20% methanol in water.
-
-
Elution:
-
Elute the this compound with 2 mL of deoxygenated methanol containing 0.01% BHT into a silanized amber glass vial.
-
-
Solvent Evaporation & Storage:
Part 4: Troubleshooting Guide
Even with the best practices, issues can arise. This guide helps you diagnose and solve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound detected, but high levels of 17S-HDHA are present. | 1. Reduction of Hydroperoxide: The sample was inadvertently reduced, either by a reducing agent in the matrix or during preparation. | 1. Review all reagents for potential reducing agents. If the goal is to measure 17S-HDHA, this outcome is acceptable. If not, a gentler extraction is needed. |
| Multiple unknown peaks around the expected retention time of this compound. | 1. Autoxidation: This is the classic sign of degradation. The hydroperoxide has likely rearranged into various secondary oxidation products (e.g., ketones, further peroxides).[6] | 1. Increase BHT concentration in extraction solvents. 2. Ensure all solvents were freshly deoxygenated. 3. Verify that the entire procedure was conducted on ice and under an inert atmosphere. 4. Check for sources of metal ion contamination (e.g., spatulas, non-purified water). Add EDTA to all aqueous steps. |
| Poor recovery of all lipids, including internal standards. | 1. Adsorption to Surfaces: Lipids are "sticky" and can adsorb to plastic tubes, pipette tips, and non-silanized glass. 2. Incomplete Elution: The elution solvent in the SPE step may have been too weak. | 1. Switch entirely to silanized glass vials and use positive displacement pipettes if possible. 2. Optimize the SPE elution step. Try a stronger solvent like ethyl acetate or methyl formate. |
| Signal intensity decreases with each injection from the same vial. | 1. Autosampler-Induced Oxidation: The sample is degrading in the autosampler vial over the course of the analytical run. | 1. Ensure the autosampler is cooled (e.g., 4°C). 2. Reconstitute the dried extract in a deoxygenated mobile phase containing a low level of BHT (check for MS compatibility first). 3. Minimize the time the vial sits in the autosampler before injection. |
Visualizing the Problem: The Autoxidation Cascade
This diagram illustrates the free-radical chain reaction and the critical intervention point for antioxidants.
Caption: The autoxidation chain reaction and the intervention by antioxidants.
References
-
Burke, J. E. (2020). Evidence that Criegee intermediates drive autoxidation in unsaturated lipids. Proceedings of the National Academy of Sciences, 117(9), 4579-4586. [Link]
-
Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). The kinetics of the autoxidation of polyunsaturated fatty acids. Lipids, 30(4), 277-290. [Link]
-
Yin, H., Xu, L., & Porter, N. A. (2005). New insights regarding the autoxidation of polyunsaturated fatty acids. Antioxidants & Redox Signaling, 7(1-2), 170-184. [Link]
-
Schneider, C. (2009). An update on products and mechanisms of lipid peroxidation. Journal of Biological Chemistry, 284(23), 15539-15543. [Link]
-
ResearchGate. (n.d.). Resolvin D series biosynthetic pathway. ResearchGate. [Link]
-
Trevorrow, P., et al. (2021). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 11(9), 611. [Link]
-
Brash, A. R., et al. (2004). Factors influencing the autoxidation of fatty acids: effect of olefin geometry of the nonconjugated diene. Journal of the American Chemical Society, 126(31), 9644-9653. [Link]
-
Shah, D., & Shah, Y. (2017). Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions. Pharmacology & Pharmacy, 8(5), 145-164. [Link]
-
Avanti Polar Lipids. (n.d.). Liposome Preparation. Avanti Polar Lipids Technical Support. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Strategies for Resolving 17S-HpDHA Isomers in HPLC
Introduction:
Welcome to the technical support center for the chromatographic resolution of 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). As a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs) like resolvins of the D-series, the accurate quantification of this compound is critical for research in inflammation, immunology, and neurobiology[1][2]. However, its analysis is complicated by the presence of numerous structurally similar isomers, including positional isomers (e.g., 14S-HpDHA, 20-HpDHA) and stereoisomers (e.g., 17R-HpDHA), which often co-elute in standard reversed-phase HPLC methods[3][4].
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline resolution of this compound from its isomers. Drawing from extensive field experience and established chromatographic principles, this document provides in-depth troubleshooting advice, validated protocols, and a clear rationale behind each strategic choice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding of the separation challenge.
Q1: What are the primary isomers of this compound that I should be concerned about in my analysis?
A1: The main isomers of concern fall into two categories:
-
Positional Isomers: These isomers have the hydroperoxy (-OOH) group at different positions on the docosahexaenoic acid (DHA) carbon chain. Common positional isomers formed during autooxidation or enzymatic reactions include 4-, 7-, 8-, 10-, 11-, 13-, 14-, 16-, and 20-HpDHA[4]. These isomers are chemically distinct but possess very similar polarities, making them difficult to separate on standard C18 columns.
-
Stereoisomers (Enantiomers): For the 17-position, both S and R configurations are possible (this compound and 17R-HpDHA). Enzymatic formation is stereospecific, producing primarily the S enantiomer, while non-enzymatic autooxidation produces a racemic mixture (both S and R forms)[5]. Distinguishing between these is crucial for determining the origin of the lipid mediator (enzymatic vs. oxidative stress). Standard (achiral) HPLC columns cannot separate enantiomers.
Q2: Can I achieve adequate separation of this compound from its positional isomers using a standard C18 column?
A2: While a standard C18 column is a good starting point for general lipid separation, achieving baseline resolution of all this compound positional isomers is highly challenging due to their subtle structural differences. A high-efficiency column (sub-2 µm particle size or solid-core particles) combined with meticulous method optimization—adjusting mobile phase composition, gradient slope, and temperature—can improve separation. However, for complex biological samples, co-elution is a common problem. More specialized column chemistries are often required for complete resolution.
Q3: What is the fundamental difference between reversed-phase and chiral chromatography for this application?
A3: The two techniques address different aspects of the isomer problem:
-
Reversed-Phase (RP-HPLC): This technique separates compounds based on their hydrophobicity[6]. It is effective for separating positional isomers , as the location of the polar hydroperoxy group slightly alters the overall molecule's interaction with the nonpolar stationary phase.
-
Chiral Chromatography: This technique is specifically designed to separate enantiomers (mirror-image stereoisomers) like 17S- and 17R-HpDHA[7][8]. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral chromatography can be performed in either normal-phase or reversed-phase mode, depending on the column and analyte[9].
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, question-and-answer-based solutions to specific experimental problems.
Problem 1: "My this compound peak is co-eluting with one or more positional isomers on my C18 column. How can I improve selectivity?"
Scientific Rationale: Resolution in HPLC is a function of efficiency (N), selectivity (α), and retention factor (k). When peaks co-elute, the primary issue is insufficient selectivity (α ≈ 1), meaning the stationary phase does not differentiate well enough between the analytes. To improve this, we must change the chemical interactions within the chromatographic system.
Solutions:
Step 1: Optimize the Mobile Phase
-
Change the Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. ACN and MeOH have different solvent properties; ACN is a stronger dipole, while MeOH is a better hydrogen-bond donor/acceptor. These differences can alter the interaction of the hydroperoxy and carboxylic acid groups with the stationary phase, often changing the elution order and improving selectivity.
-
Adjust the pH: this compound has a carboxylic acid group. The pH of the aqueous portion of your mobile phase dictates whether this group is ionized (-COO⁻) or neutral (-COOH). Operating at a pH approximately 2 units below the pKa of the carboxylic acid (~pH 2.5-3.0 using formic or acetic acid) ensures it is fully protonated and more retained on a reversed-phase column[10]. This can enhance separation from other isomers that may have slightly different pKa values or whose retention is affected differently by pH changes.
Step 2: Modify Chromatographic Conditions
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) increases mobile phase viscosity and can enhance the subtle intermolecular interactions (van der Waals forces, dipole-dipole) between the isomers and the stationary phase. This often leads to longer retention times but can significantly improve selectivity.
-
Shallow the Gradient: A steep gradient can cause closely eluting peaks to merge. Decrease the rate of change of your organic solvent over the elution window of your isomers. For example, if your isomers elute between 50% and 60% B, modify your gradient to run from 50% to 60% B over 10-15 minutes instead of 2-3 minutes.
Step 3: Change the Stationary Phase If mobile phase optimization is insufficient, the column chemistry is the next logical variable to change.
| Stationary Phase | Separation Principle & Rationale for Isomers | Typical Mobile Phase |
| Standard C18 | Hydrophobic interactions. Baseline for method development. | ACN/Water or MeOH/Water with 0.1% Formic Acid |
| Phenyl-Hexyl | Offers π-π interactions with the double bonds in the DHA backbone, in addition to hydrophobic interactions. This can provide alternative selectivity for isomers where the hydroperoxy group's position affects the accessibility of the double bonds. | ACN/Water or MeOH/Water with 0.1% Formic Acid |
| Pentafluorophenyl (PFP) | Provides multiple interaction mechanisms: hydrophobic, π-π, dipole-dipole, and ion-exchange. It is particularly effective for separating molecules with aromatic rings or electron-rich groups, and can offer unique selectivity for positional isomers of polyunsaturated fatty acids. | ACN/Water or MeOH/Water with 0.1% Formic Acid |
| Embedded Polar Group (EPG) | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows for better interaction with the polar hydroperoxy group and can provide unique selectivity compared to purely hydrophobic phases. | ACN/Water or MeOH/Water with 0.1% Formic Acid |
Problem 2: "I'm using a chiral column to separate 17S- and 17R-HpDHA, but I'm seeing a single, broad peak. What am I doing wrong?"
Scientific Rationale: Chiral recognition requires a precise "three-point interaction" between the analyte, the chiral stationary phase (CSP), and the mobile phase. If the conditions are not optimal, this specific interaction does not occur, and the enantiomers are not resolved. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are common for this type of separation and are highly sensitive to the mobile phase composition[9].
Solutions:
Step 1: Verify You Are in the Correct Mode (Normal vs. Reversed-Phase) Chiral columns are designed for either normal-phase (NP) or reversed-phase (RP) conditions. Using the wrong solvent system is a common cause of failure.
-
Normal-Phase (NP) Chiral Chromatography: This is the most common and often most successful mode for separating lipid enantiomers[5].
-
Typical Mobile Phase: A mixture of a nonpolar solvent (like hexane or heptane) and a polar alcohol modifier (like isopropanol or ethanol).
-
Troubleshooting: The percentage of the alcohol modifier is critical. Start with a low percentage (e.g., 2% isopropanol in hexane) and gradually increase it. A higher alcohol percentage will decrease retention but may also reduce selectivity. Test different alcohols (isopropanol vs. ethanol) as they can provide different chiral recognition.
-
-
Reversed-Phase (RP) Chiral Chromatography: Some modern chiral columns are designed to work with aqueous mobile phases.
-
Typical Mobile Phase: ACN/Water or MeOH/Water, often with a buffer or acid additive.
-
Troubleshooting: The choice of organic modifier (ACN vs. MeOH) can have a dramatic effect on chiral resolution. Also, ensure the pH is controlled, as ionization of the carboxylic acid will change the molecule's interaction with the CSP.
-
Step 2: Optimize Flow Rate and Temperature
-
Reduce the Flow Rate: Chiral separations are often more efficient at lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) as this allows more time for the enantiomers to interact with the CSP.
-
Adjust the Temperature: Temperature can have a profound and unpredictable effect on chiral separations. Test a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but increase backpressure.
Step 3: Consider Derivatization (Advanced) If resolution of the free acid is still poor, derivatizing the carboxylic acid to an ester (e.g., a methyl or pentafluorobenzyl ester) can improve peak shape and sometimes enhance chiral recognition by the CSP[5]. However, this adds an extra step to sample preparation and requires careful validation.
Problem 3: "How do I develop a robust HPLC method for both positional and chiral separation from scratch?"
Scientific Rationale: A comprehensive analysis requires separating both positional isomers and enantiomers. This is often best achieved using a two-dimensional liquid chromatography (2D-LC) approach, where a reversed-phase separation is followed by a chiral separation[3]. This "heart-cutting" technique transfers the peak(s) of interest from the first dimension (1D) column to the second dimension (2D) column for further separation.
Workflow for 2D-LC Method Development:
Caption: Workflow for developing a 2D-LC method.
Step-by-Step Protocol:
-
First Dimension (RP-HPLC):
-
Goal: Separate the 17-HpDHA from as many other lipid mediators and positional isomers as possible.
-
Column: Start with a Phenyl-Hexyl or PFP column (e.g., 150 x 2.1 mm, 2.7 µm) for alternative selectivity.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20) + 0.1% Formic Acid.
-
Method: Develop a gradient that provides good separation of the general lipid profile. Identify the retention time window where the HpDHA isomers elute.
-
-
Second Dimension (Chiral HPLC):
-
Goal: Separate the 17S- and 17R-HpDHA enantiomers.
-
Column: Use a polysaccharide-based normal-phase chiral column (e.g., Chiralpak series).
-
Mobile Phase: Isocratic Hexane:Isopropanol (e.g., 98:2).
-
Method: Optimize the isopropanol percentage and flow rate to achieve baseline resolution of a 17S/17R standard mixture.
-
-
Integration (Heart-Cutting):
-
Set up the 2D-LC system so that the elution window containing the 17-HpDHA isomer cluster from the 1D column is diverted onto the 2D chiral column.
-
Crucial Consideration: Ensure solvent compatibility. The aqueous reversed-phase eluent from 1D must be compatible with the normal-phase system in 2D. This may require techniques like at-line solid-phase extraction (SPE) or specialized interfaces to perform a solvent exchange, although some modern 2D-LC systems can handle a degree of solvent mismatch.
-
Part 3: Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for Positional Isomers
This protocol serves as a robust starting point for separating this compound from its positional isomers.
| Parameter | Condition | Rationale |
| HPLC System | UHPLC system capable of >600 bar | Required for sub-3 µm particle columns. |
| Column | PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.8 µm | Provides alternative selectivity beyond standard C18. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to suppress ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for RP-HPLC. |
| Gradient | 35% B to 85% B over 15 min | A relatively shallow gradient to maximize resolution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Provides a balance of efficiency and selectivity. |
| Injection Vol. | 2-5 µL | Small volume to minimize peak broadening. |
| Detection | UV at 235 nm or MS/MS | 235 nm is the characteristic absorbance for the conjugated diene in HpDHAs. MS/MS provides mass-specific detection. |
Protocol 2: Normal-Phase Chiral HPLC Method for Enantiomers
This protocol is for the specific separation of this compound and 17R-HpDHA.
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC system | High pressures are typically not required. |
| Column | Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm | A well-established column for separating lipid enantiomers[9]. |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol / Acetic Acid (98 : 2 : 0.02, v/v/v) | Classic normal-phase eluent. The small amount of acid can improve peak shape for the carboxylic acid. |
| Flow Rate | 0.7 mL/min | Slower flow rate to improve chiral recognition. |
| Column Temp. | 20°C | Lower temperature often enhances chiral resolution. |
| Injection Vol. | 5-10 µL | |
| Detection | UV at 235 nm |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting poor resolution.
References
-
Cebo M., Fu X., Gawaz M., Chatterjee M., Lämmerhofer M. (2020). Enantioselective ultra-high performance liquid chromatography-tandem mass spectrometry method based on sub-2μm particle polysaccharide column for chiral separation of oxylipins and its application for the analysis of autoxidized fatty acids and platelet releasates. Journal of Chromatography A. Available at: [Link]
-
Kampschulte N., Kirchhoff R., Löwen A., Schebb N.H. (2024). Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS. Journal of Lipid Research. Available at: [Link]
-
ResearchGate. (n.d.). Lipid separation principles using different chromatographic techniques. Available at: [Link]
-
LCGC International. (2019). Looking into Lipids. Available at: [Link]
-
ResearchGate. (n.d.). SP-HPLC analysis of 17(S)-HPDHA lipoxygenation products. Available at: [Link]
-
Christie, W.W. (1992). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available at: [Link]
-
Chromatography Forum. (2015). Trouble resolving isomers. Available at: [Link]
-
Kato, T., et al. (2023). Analysis of docosahexaenoic acid hydroperoxide isomers in mackerel using liquid chromatography–mass spectrometry. Scientific Reports. Available at: [Link]
-
Domínguez-Vega, E., et al. (2014). Chiral chromatography-tandem mass spectrometry applied to the determination of pro-resolving lipid mediators. Journal of Chromatography A. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11046191, 17S-Hdha. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Kempen, E. C., et al. (2001). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of Lipid Research. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of 10,17-DiHDHAs (protectins). Available at: [Link]
-
Lee, S. H., & Blair, I. A. (2007). Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems. Prostaglandins & other lipid mediators. Available at: [Link]
-
Phenomenex. (2024). Understanding Reverse Phase Selectivity for Different Compound Classes. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 17S-Hdha | C22H32O3 | CID 11046191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of docosahexaenoic acid hydroperoxide isomers in mackerel using liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Stabilizing 17S-HpDHA in Cell Culture
Welcome to the technical support guide for 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this sensitive lipid mediator in cell culture applications. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.
Introduction: The Challenge of this compound Instability
This compound is a critical hydroperoxy fatty acid that serves as a precursor to specialized pro-resolving mediators (SPMs), including resolvins of the D-series. Its biological activity is intrinsically linked to its precise chemical structure, which is unfortunately highly susceptible to degradation. The primary challenge researchers face is the rapid, non-enzymatic breakdown of the hydroperoxide group, which can lead to a loss of biological activity and the generation of confounding artifacts. This guide will walk you through the mechanisms of degradation and provide robust strategies for mitigation.
Troubleshooting & FAQ Guide
This section is structured to directly address the common issues and questions that arise when working with this compound.
Q1: My this compound seems to be inactive in my cell-based assay. What is the most likely cause?
The most probable cause is the degradation of the this compound molecule. The hydroperoxide moiety is the functional group responsible for its downstream conversion into bioactive resolvins, but it is also the molecule's most vulnerable point. Degradation can occur during storage, handling, or incubation in the cell culture medium.
Core Mechanism of Degradation: Autoxidation
This compound, like other polyunsaturated fatty acids (PUFAs), is prone to autoxidation. This is a free-radical-mediated chain reaction that is initiated by factors like heat, light, and trace metal ions.[1][2]
-
Initiation: A prooxidant abstracts a hydrogen atom, creating a lipid radical.[1]
-
Propagation: This radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another PUFA molecule, creating a new lipid radical and a lipid hydroperoxide, propagating the chain reaction.[1]
-
Termination: The reaction ceases when radicals are neutralized, for example, by an antioxidant.[1]
In a typical cell culture environment (37°C, oxygen-rich, presence of trace metals in media), this process can be significantly accelerated.
Caption: A decision-making workflow for troubleshooting this compound degradation issues.
Q6: How can I definitively check if my this compound is degrading in my specific experimental setup?
The gold standard for validation is to perform a stability time-course experiment and analyze the results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the precise quantification of the parent this compound molecule and its degradation products over time. [3] See Protocol 2 for a general workflow for this validation.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Working Solution and Media Supplementation
This protocol describes the preparation of a 10 µM working solution in cell culture medium. Adjust volumes and concentrations as needed.
Materials:
-
This compound stock solution (e.g., 100 µg/mL in ethanol)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Sterile, serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare BSA Carrier Solution: Dissolve fatty-acid-free BSA in the serum-free medium to a final concentration of 0.1%. Ensure it is fully dissolved.
-
Thaw Stock on Ice: Retrieve the this compound stock aliquot from the -80°C freezer and thaw it on ice, protected from light.
-
Initial Dilution: In a sterile microcentrifuge tube, perform an initial dilution of the this compound stock into the 0.1% BSA/medium solution. For example, add 5 µL of a 100 µg/mL stock to 45 µL of the BSA solution. Mix by gently flicking the tube. This step complexes the lipid with the carrier protein.
-
Final Dilution in Media: Immediately add the complexed this compound from the previous step into the final volume of pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Mix Gently: Mix the final supplemented medium by gentle inversion 3-5 times. Do not vortex.
-
Immediate Use: Use the freshly prepared medium to treat your cells without delay.
Protocol 2: Validation of this compound Stability by LC-MS/MS
This protocol provides a framework for assessing stability. Specific instrument parameters must be optimized for your system.
Methodology:
-
Prepare Supplemented Media: Prepare a batch of cell culture medium supplemented with this compound at your final working concentration, following Protocol 1. Include any antioxidants you wish to test.
-
Set Up Time Points: Aliquot the supplemented medium into sterile tubes. One tube will be your T=0 sample. Place the remaining tubes in a 37°C incubator.
-
Sample Collection:
-
At T=0, immediately take a 1 mL aliquot, snap freeze it in liquid nitrogen, and store at -80°C.
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), remove a tube from the incubator, collect a 1 mL aliquot, snap freeze, and store at -80°C.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw samples on ice.
-
Acidify the sample to ~pH 3.5 with a dilute acid (e.g., formic acid).
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent wash to remove salts.
-
Elute the lipids with a high-percentage organic solvent (e.g., methyl formate or methanol).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 50:50 methanol:water).
-
Inject the sample onto a reverse-phase LC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Use Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-fragment ion transition for this compound.
-
Quantify the peak area for this compound at each time point.
-
-
Data Analysis: Plot the concentration or peak area of this compound against time to determine its degradation rate under your specific conditions.
References
-
Degradation Study of Thin-Film Silicon Structures in a Cell Culture Medium. (2022-01-21). MDPI. [Link]
-
SP-HPLC analysis of 17(S)-HPDHA lipoxygenation products. Analytical... ResearchGate. [Link]
-
Gasparovic, A., et al. (2013). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Antioxidants & Redox Signaling. [Link]
-
The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils. (2003-02-14). International Journal of Pharmaceutics. [Link]
-
DHA Vaccine Storage and Handling Guide. Army Medical Logistics Command. [Link]
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]
-
Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration. [Link]
-
Lipids in cell culture media. (2020-03-31). Cytiva. [Link]
-
RP-HPLC analysis of the incubation of (A) DHA and (B) this compound with... ResearchGate. [Link]
-
Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. MDPI. [Link]
-
Shah, M. A., et al. (2017). Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions. Pharmacological Research. [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. [Link]
-
Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method. MDPI. [Link]
-
Lipid Peroxidation and Antioxidant Protection. MDPI. [Link]
-
Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α. Journal of Biological Chemistry. [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]
-
An Engineered Nanovesicles-Based Lysosome-Targeting Protein Degradation Platform (NV-TACs) for Cancer Immunotherapy. (2024-03-27). Journal of the American Chemical Society. [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. [Link]
-
Protein degradation in cell cultures: general considerations on mechanisms and regulation. (1980-01). Federation Proceedings. [Link]
Sources
Technical Support Center: Enhancing the In Vivo Stability of 17(S)-HpDHA
Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for a critical challenge in the study of specialized pro-resolving mediators (SPMs): the inherent instability of 17(S)-hydroxy-docosahexaenoic acid (17S-HpDHA). As a key intermediate in the biosynthesis of potent anti-inflammatory and pro-resolving molecules like resolvins and maresins, understanding how to maintain the stability of this compound is paramount for obtaining reliable and reproducible in vivo data.[1][2][3][4] This guide will delve into the causes of its degradation and provide actionable strategies and detailed protocols to enhance its stability for your research.
Section 1: Understanding the Instability of 17(S)-HpDHA
Q1: What are the primary drivers of 17(S)-HpDHA degradation?
A1: The instability of this compound, and indeed most polyunsaturated fatty acids (PUFAs), stems from its chemical structure. The multiple double bonds in its docosahexaenoic acid (DHA) backbone make it highly susceptible to several degradation pathways:
-
Oxidation (Autoxidation): This is the most significant degradation pathway. The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond, forming a lipid radical. This radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen from another PUFA molecule, propagating a chain reaction. This leads to the formation of hydroperoxides (like this compound itself) which can further break down into a complex mixture of secondary oxidation products, including aldehydes like malondialdehyde (MDA), which can be used as a biomarker for lipid peroxidation.[5][6][7][8] This process can be accelerated by factors such as heat, light, and the presence of transition metals. Better tactics for controlling lipid oxidation include the use of antioxidants, inactivating pro-oxidant metals, and limiting exposure to light and air.[9]
-
Enzymatic Degradation: In a biological system, this compound is a substrate for various enzymes. For instance, it can be further metabolized by lipoxygenases (LOX) or cyclooxygenases (COX) to produce other bioactive lipids.[10] While this is part of its biological function, uncontrolled enzymatic activity in your experimental setup can lead to its rapid depletion.
-
Isomerization: The double bonds in the this compound molecule can undergo isomerization (a change in their geometric configuration from cis to trans), which can alter its biological activity. This can be induced by heat, light, or acidic conditions.
-
Hydrolysis: While less of a concern for the free acid form, if you are working with an esterified version of this compound, it can be susceptible to hydrolysis, which cleaves the ester bond and releases the free fatty acid.[11]
Caption: Primary degradation pathways for this compound.
Section 2: Foundational Handling & Storage Protocols
Q2: How should I store my stock solutions of 17(S)-HpDHA?
A2: Proper storage is the first line of defense against degradation. Here are the best practices:
-
Solvent Selection: Use a high-purity, deoxygenated solvent. Ethanol is a common choice. Avoid solvents that can generate radicals.
-
Inert Atmosphere: Always store solutions under an inert gas like argon or nitrogen to displace oxygen. After aliquoting, flush the vial headspace with the inert gas before sealing.
-
Temperature: Store at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable, but -80°C is always preferred.
-
Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
| Storage Condition | Recommendation | Rationale |
| Temperature | -80°C | Minimizes molecular motion and reaction rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Solvent | High-purity, deoxygenated ethanol | Avoids introducing reactive impurities. |
| Container | Amber glass vial with a Teflon-lined cap | Protects from light and ensures a tight seal. |
| Aliquoting | Small, single-use volumes | Prevents degradation from repeated freeze-thaw cycles. |
Q3: What are the best practices for preparing 17(S)-HpDHA for an in vivo experiment?
A3: The transition from a stable stock solution to an injection-ready formulation is a critical point where degradation can occur. Follow this workflow to minimize degradation:
Caption: Workflow for preparing this compound for in vivo use.
Section 3: Formulation Strategies for Enhanced In Vivo Stability
Q4: My 17(S)-HpDHA seems to be degrading rapidly after administration. What formulation strategies can I use to improve its stability?
A4: If you're observing inconsistent results or a lack of efficacy, rapid in vivo degradation is a likely culprit. Encapsulation strategies can physically shield this compound from the degrading elements in the biological environment.
Liposomal Encapsulation
-
Q4.1.1: How do liposomes protect 17(S)-HpDHA?
-
A4.1.1: Liposomes are microscopic vesicles composed of a lipid bilayer.[12] They can encapsulate hydrophobic molecules like this compound within their lipid bilayer, effectively shielding it from aqueous environments and enzymatic degradation.[12][13] This encapsulation can also improve the pharmacokinetic profile of the compound.[13] Liposomal formulations protect DHA from chemical degradation and increase its local concentration.[13]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Resolving Lipid Mediators (SPMs) and Their Actions in Regulating miRNA in Novel Resolution Circuits in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and validated method for the determination of malondialdehyde in fish liver using high-performance liquid chromatography with a photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docosahexaenoic Acid Delivery Systems, Bioavailability, Functionality, and Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Injectable liposomal docosahexaenoic acid alleviates atherosclerosis progression and enhances plaque stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 17S-HpDHA Measurement
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of inflammatory diseases and their resolution, the accurate measurement of specialized pro-resolving mediators (SPMs) is paramount. Among these, 17S-hydroxy-docosahexaenoic acid (17S-HpDHA), a key intermediate in the biosynthesis of D-series resolvins and protectins, stands out as a critical biomarker.[1][2] The choice of analytical methodology for its quantification can significantly impact experimental outcomes and their interpretation. This guide provides an in-depth, objective comparison of the primary analytical techniques used for this compound measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that the described protocols are self-validating systems. We will delve into the core principles of each technique, offer detailed experimental workflows, and present a comparative analysis to guide you in selecting the most appropriate method for your research needs.
The Biological Significance of this compound
This compound is a di-hydroxy fatty acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of lipoxygenases.[2] It serves as a precursor to potent anti-inflammatory and pro-resolving molecules, including Resolvin D1 (RvD1) and Protectin D1 (PD1).[1][3] The accurate quantification of this compound in biological matrices is crucial for understanding the dynamics of inflammation resolution and for the development of novel therapeutics targeting these pathways.
Caption: Biosynthetic pathway of this compound from DHA.
Core Principles of Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2][4][5][6] For this compound analysis, reversed-phase LC is typically used to separate the analyte from other lipids in the sample based on its hydrophobicity. The separated analyte then enters the mass spectrometer, where it is ionized, and the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected. This precursor ion is then fragmented, and specific product ions are detected, providing a high degree of confidence in the identification and quantification of the analyte.[2][6]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that utilizes the specific binding of an antibody to the target analyte.[4] For this compound, a competitive ELISA format is commonly used. In this setup, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-coated wells. The amount of bound enzyme-labeled this compound is inversely proportional to the concentration of this compound in the sample. A substrate is then added, which is converted by the enzyme into a colored product, and the intensity of the color is measured to determine the concentration of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound before GC analysis.[7][8][9][10] This is typically achieved by converting the carboxylic acid group to a methyl ester and the hydroxyl group to a trimethylsilyl (TMS) ether.[7][8][9] The derivatized analyte is then separated based on its boiling point and detected by the mass spectrometer.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. It is essential to validate these methods in your laboratory according to the principles outlined in the ICH Q2(R2) guidelines to ensure they are fit for your intended purpose.[3][11][12][13][14]
Sample Preparation: A Critical First Step
Regardless of the analytical method chosen, proper sample preparation is crucial for accurate and reproducible results. This typically involves extraction of lipids from the biological matrix (e.g., plasma, cell culture supernatant) and removal of interfering substances.[15][16][17][18] Solid-Phase Extraction (SPE) is a widely used technique for this purpose.[15][16][17][18]
Solid-Phase Extraction (SPE) Protocol for this compound:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. This step activates the stationary phase.[16]
-
Loading: Acidify the biological sample (e.g., 1 mL of plasma) with a weak acid (e.g., to pH 3.5) and load it onto the conditioned SPE cartridge at a slow flow rate.[16] This allows for optimal interaction and retention of the analyte.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other lipids with 1 mL of a suitable organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis or an appropriate buffer for ELISA.
Sources
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. database.ich.org [database.ich.org]
- 4. Correlation between LC-MS/MS and ELISA methods for quantitative analysis of desmosine-containing solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. marinelipids.ca [marinelipids.ca]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Efficacy of Lipoxygenases for 17S-HpDHA Synthesis
For researchers in inflammation, immunology, and drug development, the precise enzymatic synthesis of specialized pro-resolving mediators (SPMs) and their precursors is a critical endeavor. Among these, 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) stands out as a pivotal intermediate. It is the direct precursor to highly potent anti-inflammatory and pro-resolving molecules, including D-series resolvins (RvDs) and protectins[1][2][3]. The selection of an appropriate lipoxygenase (LOX) is the most crucial factor governing the yield, purity, and stereospecificity of this compound production.
This guide provides a comparative analysis of various lipoxygenases for the production of this compound from docosahexaenoic acid (DHA). We will delve into the mechanistic nuances of different LOX isozymes, present a quantitative comparison of their performance, and provide detailed, field-tested protocols for enzyme preparation, reaction execution, and product analysis.
The Biological Significance of the this compound Pathway
Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs)[4][5]. This reaction is characterized by high regio- and stereospecificity. In the context of DHA metabolism, the enzymatic abstraction of a hydrogen atom from the C-19 position and the subsequent insertion of oxygen at C-17 with S-stereochemistry yields this compound. This molecule is then rapidly converted by peroxidases to its more stable hydroxyl form, 17S-HDHA, or further processed by other enzymes like 5-LOX to generate the full spectrum of D-series resolvins[1][2]. The entire cascade is a cornerstone of the body's natural inflammation resolution programs.
Caption: Biosynthesis of this compound and its downstream pro-resolving mediators.
Comparative Analysis of Lipoxygenase Isozymes
The efficacy of this compound production is highly dependent on the chosen LOX enzyme. While many LOXs can oxygenate DHA, only a select few exhibit the required C-17 regiospecificity and S-stereospecificity. The following table summarizes the performance of commonly used and relevant lipoxygenases.
| Lipoxygenase Source | Isozyme | Primary Substrate | Regiospecificity on DHA | Stereospecificity | Efficiency for this compound Production |
| Human | 15-Lipoxygenase-1 (15-LOX-1) | Arachidonic Acid (AA) | C-17, with minor products | Predominantly S | High: The physiologically relevant enzyme for endogenous this compound synthesis[1][6]. |
| Soybean | Lipoxygenase-1 (sLOX-1) | Linoleic Acid | C-17 | Predominantly S | High: A cost-effective and robust choice for large-scale enzymatic synthesis[7][8]. |
| Human | 12-Lipoxygenase (12-LOX) | Arachidonic Acid (AA) | C-14 | S | None: Produces 14S-HDHA, the precursor to Maresins, not this compound[9]. |
| Human | 5-Lipoxygenase (5-LOX) | Arachidonic Acid (AA) | Acts on 17S-HDHA | N/A for initial step | None: Involved in downstream conversion, not the initial synthesis from DHA[1][2][4]. |
| Coral (P. homomalla) | 8-Lipoxygenase (8R-LOX) | Arachidonic Acid (AA) | C-8 | R | None: Exhibits incorrect regio- and stereospecificity for this compound synthesis[5]. |
Expert Insights: For endogenous studies and mimicking physiological pathways, human recombinant 15-LOX-1 is the gold standard. Its primary function includes the stereoselective abstraction of a hydrogen atom at C-17 of DHA to form this compound[6]. However, for preparative-scale synthesis in a laboratory setting, soybean lipoxygenase (sLOX-1) is often superior. It is commercially available, highly active, and efficiently produces this compound from DHA, making it a workhorse for generating material for further studies[7][8]. The other LOXs listed serve as important negative controls and highlight the exquisite specificity of these enzymatic reactions.
Experimental Protocols for this compound Production & Analysis
The following section provides a comprehensive workflow for producing and validating this compound. This self-validating system ensures that each step, from enzyme purification to final product analysis, includes checkpoints for quality control.
Caption: General experimental workflow for enzymatic synthesis and analysis of this compound.
Protocol 1: Recombinant Lipoxygenase Purification (General)
This protocol is adapted for a typical His-tagged recombinant LOX expressed in E. coli and can be modified for other systems.
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse cells using sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the recombinant LOX with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
Quality Control (QC): Analyze the collected fractions by SDS-PAGE to confirm purity and molecular weight. Pool the purest fractions.
-
Buffer Exchange: Dialyze the pooled fractions against a storage buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 6.8) to remove imidazole and concentrate the protein if necessary[10].
-
Activity Check: Perform a preliminary activity assay as described in Protocol 2 to confirm the enzyme is active before proceeding.
Protocol 2: Lipoxygenase Activity Assay (Spectrophotometric)
This assay relies on the formation of a conjugated diene system in the hydroperoxide product, which results in a characteristic absorbance increase at ~235 nm[11][12].
-
Reagent Preparation:
-
Substrate Stock: Prepare a 10 mM stock solution of DHA in ethanol.
-
Assay Buffer: Sodium Borate Buffer (100 mM, pH 9.0) for sLOX or Tris-HCl (50 mM, pH 7.5) for human 15-LOX-1.
-
-
Reaction Mixture: In a quartz cuvette, prepare a 1 mL reaction mixture containing:
-
Assay Buffer: 980 µL
-
DHA (from stock): 10 µL (for a final concentration of 100 µM)
-
-
Baseline Reading: Place the cuvette in a spectrophotometer and zero the absorbance at 235 nm.
-
Initiate Reaction: Add 10 µL of the purified LOX enzyme solution to the cuvette, mix quickly by inversion.
-
Monitor Absorbance: Immediately begin recording the absorbance at 235 nm every second for 3-5 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculation: Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for hydroperoxydienes is approximately 25,000 M⁻¹cm⁻¹[7].
Protocol 3: Preparative Synthesis and Product Analysis
-
Scale-Up Reaction: In a glass vessel, combine 100 mL of Assay Buffer with DHA to a final concentration of 100-200 µM. Initiate the reaction by adding a sufficient amount of purified LOX. Stir gently at room temperature for 30-60 minutes.
-
Reaction Quench & Extraction: Stop the reaction by acidifying to pH 3.5 with 1M HCl. Extract the lipids twice with two volumes of ethyl acetate. Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Solid-Phase Extraction (SPE): Resuspend the dried extract in a small volume of methanol/water (1:1) and load onto a C18 SPE cartridge. Wash with water, then elute the hydroperoxides with methyl formate or ethyl acetate.
-
HPLC Purification: Purify the this compound from other isomers and unreacted DHA using straight-phase HPLC (SP-HPLC) with a solvent system like hexane/isopropanol/acetic acid (e.g., 100/1/0.01, v/v/v)[7]. Collect fractions corresponding to the this compound peak, identified using authentic standards if available.
-
LC-MS/MS Confirmation: The definitive identification of this compound is achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The system allows for separation based on retention time and identification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern upon collision-induced dissociation[6]. This provides unequivocal structural confirmation.
Conclusion
The production of this compound is a foundational step for research into inflammation resolution. While human 15-LOX-1 is the physiological catalyst, soybean lipoxygenase represents a practical and highly efficient alternative for generating the quantities of this critical mediator needed for in-depth biological and pharmacological studies. The choice of enzyme should be guided by the specific research question, balancing physiological relevance with synthetic efficiency. By employing the robust protocols for synthesis, purification, and analysis detailed in this guide, researchers can confidently produce and validate high-purity this compound, enabling further discoveries in the field of pro-resolving lipid mediators.
References
-
Gotoh, A., et al. (2018). Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. PubMed Central. [Link]
-
Tallima, H., & El-Ridi, R. (2021). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. PubMed Central. [Link]
-
Fahmy, M. A., et al. (2021). Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer. PubMed Central. [Link]
-
Insua, B., et al. (2023). Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid. PubMed Central. [Link]
-
Tsigkrimani, M., et al. (2023). Isolation and Biophysical Characterization of Lipoxygenase-1 from Soybean Seed, a Versatile Biocatalyst for Industrial Applications. MDPI. [Link]
-
Tallima, H., & El-Ridi, R. (2021). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. ResearchGate. [Link]
-
Tallima, H., & El-Ridi, R. (2021). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. Journal of Lipid Research. [Link]
-
Ito, J., et al. (2023). Analysis of docosahexaenoic acid hydroperoxide isomers in mackerel using liquid chromatography–mass spectrometry. PubMed Central. [Link]
-
Pinto, M., et al. (2022). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. MDPI. [Link]
-
Resolvin D series biosynthetic pathway. DHA is converted into this compound... (2021). ResearchGate. [Link]
-
Lagarde, M., et al. (2011). DHA Metabolism: Targeting the Brain and Lipoxygenation. PubMed Central. [Link]
-
Gerstmeier, J., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. PubMed. [Link]
-
Junior, N. (2020). Lipoxygenase activity determination. Protocols.io. [Link]
-
Gataulina, A. R., et al. (2009). Recombinant maize 9-lipoxygenase: expression, purification, and properties. PubMed. [Link]
-
Neau, D. B., et al. (2005). Insights From the X-ray Crystal Structure of Coral 8R-lipoxygenase: Calcium Activation via a C2-like Domain and a Structural Basis of Product Chirality. PubMed. [Link]
-
Tourdot, S., et al. (2020). DHA 12-LOX-derived oxylipins regulate platelet activation and thrombus formation through a PKA-dependent signaling pathway. PubMed. [Link]
-
Junior, N. (2020). Lipoxygenase activity determination. ResearchGate. [Link]
-
Schlotterbeck, J., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI. [Link]
- Axelrod, B., et al. (2006). Extracting and purifying lipoxygenase.
Sources
- 1. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights from the X-ray crystal structure of coral 8R-lipoxygenase: calcium activation via a C2-like domain and a structural basis of product chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHA 12-LOX-derived oxylipins regulate platelet activation and thrombus formation through a PKA-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipoxygenase activity determination [protocols.io]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Unraveling the 17S-HpDHA Metabolome: A Comparative Lipidomics Approach
In the intricate signaling network of inflammation and its resolution, specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids have emerged as key players.[1] Among these, the docosahexaenoic acid (DHA) metabolite 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) stands as a critical precursor to a cascade of potent anti-inflammatory and pro-resolving molecules. Identifying and quantifying the downstream metabolites of this compound is paramount for understanding their physiological roles and therapeutic potential.
This guide provides a comprehensive comparison of lipidomics strategies to identify and characterize the downstream metabolites of this compound. We will delve into the technical nuances of targeted and untargeted liquid chromatography-mass spectrometry (LC-MS) workflows, providing field-proven insights and detailed experimental protocols to empower researchers in their quest to decipher this complex metabolic network.
The this compound Metabolic Cascade: A Network of Pro-Resolving Mediators
The enzymatic conversion of DHA by 15-lipoxygenase (15-LOX) initiates the biosynthesis of D-series resolvins and protectins, with this compound as the initial product.[2] This unstable intermediate is rapidly converted to a variety of bioactive molecules, including:
-
17S-hydroxy-docosahexaenoic acid (17S-HDHA): A key intermediate and bioactive molecule in its own right.
-
D-series Resolvins (RvD1-RvD6): A family of potent SPMs that actively promote the resolution of inflammation.
-
Protectin D1 (PD1): A powerful neuroprotective and anti-inflammatory mediator.
The identification of these molecules within complex biological matrices presents a significant analytical challenge due to their low endogenous concentrations and structural similarity.
Comparative Analysis of Lipidomics Strategies: Targeted vs. Untargeted Approaches
The choice between a targeted and an untargeted lipidomics approach is a critical decision in experimental design, each with its own set of advantages and limitations.[3][4]
| Feature | Targeted Lipidomics | Untargeted Lipidomics |
| Hypothesis | Hypothesis-driven: Focuses on predefined metabolites.[3] | Hypothesis-generating: Aims to capture a global snapshot of the lipidome.[3] |
| Selectivity | High: Monitors specific precursor-product ion transitions (MRM).[3] | Lower: Scans a wide mass range, leading to a complex dataset. |
| Sensitivity | High: Optimized for the detection of specific analytes.[5] | Generally lower than targeted methods for specific compounds.[5] |
| Quantification | Absolute quantification using stable isotope-labeled internal standards. | Relative quantification; absolute quantification is more challenging. |
| Coverage | Limited to a predefined list of known metabolites.[5] | Comprehensive, enabling the discovery of novel or unexpected metabolites. |
| Data Analysis | Relatively straightforward. | Complex and time-consuming, requiring sophisticated software. |
| Validation | Less extensive validation required for identified compounds. | Rigorous validation is necessary to confirm the identity of discovered features.[4] |
Expert Recommendation: For researchers specifically interested in the known downstream metabolites of this compound, a targeted lipidomics approach is recommended due to its superior sensitivity and quantitative accuracy. However, if the goal is to discover novel or unexpected metabolites in this pathway, an untargeted approach would be more appropriate. A hybrid approach, where an initial untargeted screen is followed by targeted validation of identified compounds of interest, can also be a powerful strategy.[4]
Experimental Workflow: From Sample to Data
A robust and reproducible experimental workflow is the cornerstone of any successful lipidomics study. The following sections provide a detailed, step-by-step guide for the analysis of this compound downstream metabolites.
Caption: A typical experimental workflow for the analysis of this compound metabolites.
Part 1: Sample Preparation - Solid-Phase Extraction (SPE)
Proper sample preparation is critical for removing interfering substances and enriching the analytes of interest.[6] This protocol is optimized for plasma samples.
Materials:
-
Methanol (LC-MS grade)
-
Deuterated internal standards (e.g., d5-RvD2, d5-PD1)
-
C18 SPE cartridges
-
Methyl formate
-
Hexane
-
Water (LC-MS grade)
-
0.1% Acetic Acid in Water
Protocol:
-
Internal Standard Spiking: To 500 µL of plasma, add a solution of deuterated internal standards at a known concentration.[7] This is crucial for accurate quantification and to account for sample loss during preparation.
-
Protein Precipitation: Add 1.5 mL of ice-cold methanol to the plasma sample. Vortex thoroughly and incubate at -20°C for 60 minutes to precipitate proteins.[7]
-
Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.[6]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% acetic acid in water to remove polar impurities. Follow with a wash of 5 mL of hexane to remove non-polar interferences.[7]
-
Elution: Elute the desired lipid mediators with 5 mL of methyl formate.[7]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of methanol/water (50/50, v/v) for LC-MS/MS analysis.[7]
Part 2: LC-MS/MS Analysis - A Targeted Approach
This section outlines a robust LC-MS/MS method for the targeted analysis of D-series resolvins and protectin D1.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Methanol with 0.1% acetic acid
-
Gradient: A linear gradient from 50% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 50% B.[8]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 450°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized. Representative transitions are provided in the table below.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Resolvin D1 | 375.2 | 271.1 | -20 |
| Resolvin D2 | 375.2 | 141.1 | -22 |
| Resolvin D3 | 359.2 | 153.1 | -25 |
| Resolvin D4 | 359.2 | 255.1 | -20 |
| Resolvin D5 | 343.2 | 115.1 | -28 |
| Resolvin D6 | 343.2 | 283.1 | -18 |
| Protectin D1 | 359.2 | 219.1 | -24 |
| d5-Resolvin D2 | 380.2 | 141.1 | -22 |
| d5-Protectin D1 | 364.2 | 219.1 | -24 |
Note: The optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.[9][10]
Data Processing and Analysis
The final step in the workflow is the processing and analysis of the acquired data.
Caption: A schematic of the data analysis workflow for lipidomics data.
Several software packages are available for processing lipidomics data, including both commercial and open-source options.[11][12][13][14][15] For targeted analysis, software such as Skyline is highly recommended for its ability to handle MRM data and perform accurate quantification.
The basic steps for data analysis include:
-
Peak Integration: The software will identify and integrate the chromatographic peaks corresponding to each analyte and internal standard.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to the peak area of its corresponding deuterated internal standard.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be applied to determine the significance of any observed differences between experimental groups.
Conclusion: A Path Forward in Resolving Inflammation
The comparative lipidomics strategies outlined in this guide provide a robust framework for the identification and quantification of the downstream metabolites of this compound. By carefully selecting the appropriate analytical approach and adhering to rigorous experimental protocols, researchers can gain valuable insights into the complex role of these potent lipid mediators in health and disease. The continued development of advanced analytical technologies and data analysis tools will undoubtedly further our understanding of this critical signaling pathway and pave the way for novel therapeutic interventions that harness the power of pro-resolving mediators.
References
-
Bannenberg, G., & Serhan, C. N. (2010). Specialized pro-resolving lipid mediators in the inflammatory response: An update. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(12), 1260–1273. [Link]
-
Colas, R. A., Shinohara, M., Dalli, J., Chiang, N., & Serhan, C. N. (2014). Identification and actions of the novel n-3 docosapentaenoic acid-derived resolvins. Blood, 124(11), 1768–1778. [Link]
-
Giera, M., Ioan-Facsinay, A., Toes, R., & Gao, F. (2012). Lipid and lipid-mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(11), 1415–1424. [Link]
-
Gladine, C., Newman, J. W., & Durand, T. (2014). Lipid profiling of oxylipins by liquid chromatography-tandem mass spectrometry. Current protocols in food analytical chemistry, 68(1), F3.2.1-F3.2.22. [Link]
-
Jumpertz von Schwartzenberg, R. J., & Giera, M. (2018). Optimization of mass spectrometry-based targeted lipidomics analysis. Current Opinion in Biotechnology, 54, 1-7. [Link]
-
Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Metabolomics: the apogee of the omics trilogy. Nature reviews. Molecular cell biology, 13(4), 263–269. [Link]
-
Pluskal, T., Castillo, S., Villar-Briones, A., & Oresic, M. (2010). MZmine 2: modular framework for processing, visualizing, and analyzing mass spectrometry-based molecular profile data. BMC bioinformatics, 11, 395. [Link]
-
Ramstead, P., & Murphy, R. C. (2011). Electrospray ionization tandem mass spectrometry of D-series resolvins. Journal of the American Society for Mass Spectrometry, 22(11), 2056–2071. [Link]
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101. [Link]
-
Serhan, C. N., Dalli, J., Colas, R. A., Winkler, J. W., & Chiang, N. (2015). Protectins and maresins: novel omega-3 derived local mediators of resolution of inflammation and tissue healing. Molecular aspects of medicine, 44, 1–16. [Link]
-
Smith, C. A., Want, E. J., O'Maille, G., Abagyan, R., & Siuzdak, G. (2006). XCMS: processing mass spectrometry data for metabolite profiling using nonlinear peak alignment, matching, and identification. Analytical chemistry, 78(3), 779–787. [Link]
-
Strassburg, K., Hu, C., & Giera, M. (2017). A guide to targeted metabolomics by means of mass spectrometry. Journal of Chromatography B, 1061-1062, 333-340. [Link]
-
Sun, Y., & Li, Y. (2017). Lipidomics: From sample preparation to data analysis. Analytical and Bioanalytical Chemistry, 409(1), 3-15. [Link]
-
Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2018). Untargeted versus targeted metabolomics. In Metabolomics (pp. 11-20). Humana Press, New York, NY. [Link]
-
Valdes, A. M., Walter, J., Segal, E., & Spector, T. D. (2017). Role of the gut microbiome in nutrition and health. BMJ, 357, j2179. [Link]
-
Vinaixa, M., Samino, S., Saez, I., Duran, J., Guinovart, J. J., & Yanes, O. (2012). A guideline to univariate statistical analysis for metabolomics. Journal of proteome research, 11(12), 6031–6040. [Link]
-
Wang, C., Wang, X., & Li, Y. (2016). Recent advances in lipidomics. Analytical chemistry, 88(1), 4-21. [Link]
-
Wolrab, D., Jirasko, R., & Giera, M. (2018). A guide to the analysis of eicosanoids and related compounds by means of mass spectrometry. Analytica Chimica Acta, 1037, 1-13. [Link]
-
Yang, R., & Murphy, R. C. (2011). Solid-phase extraction of eicosanoids. Methods in molecular biology (Clifton, N.J.), 794, 21–29. [Link]
-
Yang, R., & Serhan, C. N. (2020). D-series resolvins and protectins: their biosynthesis and actions. Chemical reviews, 120(12), 5822–5853. [Link]
-
Zhang, X., & Li, Y. (2019). Lipidomics data analysis: a tutorial. Analytica Chimica Acta, 1087, 1-11. [Link]
-
Zhou, Z., & Li, Y. (2016). Lipidomics data processing and analysis. Methods in molecular biology (Clifton, N.J.), 1376, 221–231. [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Analysis of Untargeted and Targeted Lipidomics - Creative Proteomics [creative-proteomics.com]
- 4. Untargeted vs. Targeted Lipidomics—Understanding the Differences - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Cross-Platform Comparison of Untargeted and Targeted Lipidomics Approaches on Aging Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Common Lipidomics Databases and Software - MetwareBio [metwarebio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluating Software Tools for Lipid Identification from Ion Mobility Spectrometry–Mass Spectrometry Lipidomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LIPID MAPS [lipidmaps.org]
- 15. LIQUID: an open-source software for identifying lipids in LC-MS/MS-based lipidomics data | Datahub [data.pnnl.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
